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  • Product: 3-(Indol-3-YL) lactate
  • CAS: 101312-07-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Indol-3-YL) Lactate and its Role in Immune System Modulation

Abstract 3-(Indol-3-YL) lactate, also known as indole-3-lactic acid (ILA), is a pivotal metabolite derived from the microbial fermentation of dietary tryptophan. Once considered a simple metabolic byproduct, ILA is now r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Indol-3-YL) lactate, also known as indole-3-lactic acid (ILA), is a pivotal metabolite derived from the microbial fermentation of dietary tryptophan. Once considered a simple metabolic byproduct, ILA is now recognized as a significant signaling molecule that mediates the complex crosstalk between the gut microbiota and the host immune system. This guide provides a comprehensive technical overview of ILA's biosynthesis, its molecular mechanisms of action on various immune cells, and its emerging therapeutic potential. We will delve into the causality behind experimental designs for studying ILA, provide detailed protocols for key assays, and summarize the current understanding of how this metabolite shapes immune homeostasis and response.

Introduction: The Significance of a Microbial Metabolite

The host immune system is intricately linked with the gut microbiome. Microbial metabolites are key players in this relationship, acting as messengers that can influence both local and systemic immune responses. Among these, tryptophan derivatives have garnered significant attention.[1] ILA is produced by a range of commensal bacteria, including species of Bifidobacterium and Lactobacillus, which convert dietary tryptophan into this immunomodulatory molecule.[2][3][4] Its presence in the gut and circulation allows it to interact with various host cells, influencing processes from intestinal barrier integrity to the differentiation and function of T cells and macrophages.[1][5] This guide will explore the core pathways through which ILA exerts its effects and provide the technical framework for its investigation.

Biosynthesis and Metabolism of 3-(Indol-3-YL) Lactate

The journey from dietary tryptophan to bioactive ILA is a multi-step process primarily carried out by gut bacteria.

  • The Pathway: The synthesis of ILA begins with the deamination of tryptophan by bacterial aromatic aminotransferases, which converts it into indole-3-pyruvic acid.[2] This intermediate is then reduced by a dehydrogenase to form ILA.[2] This reductive pathway is distinct from the oxidative pathways that produce other indole metabolites like indole-3-acetic acid (IAA).[6]

  • Key Microbial Producers: Several bacterial species are known to produce ILA, with particularly high levels observed in infant-type Human-Residential Bifidobacteria (HRB), such as Bifidobacterium longum subsp. infantis and Bifidobacterium breve.[4][7][8] Lactiplantibacillus plantarum is another notable producer.[3] The prevalence of these bacteria in the gut can, therefore, significantly impact the host's exposure to ILA.

Tryptophan to ILA Pathway tryptophan Dietary Tryptophan bact_enz1 Bacterial Aromatic Aminotransferase tryptophan->bact_enz1 ipya Indole-3-Pyruvic Acid bact_enz2 Bacterial Dehydrogenase ipya->bact_enz2 ila 3-(Indol-3-YL) Lactate (ILA) bact_enz1->ipya bact_enz2->ila caption Metabolic conversion of Tryptophan to ILA.

Caption: Bacterial conversion of tryptophan to ILA.

Core Mechanisms of Immune Modulation

ILA's immunomodulatory effects are primarily mediated through its interaction with specific host cell receptors. The Aryl Hydrocarbon Receptor (AhR) is the most extensively studied target.[1][2][9]

Aryl Hydrocarbon Receptor (AhR) Activation

The AhR is a ligand-activated transcription factor historically known for its role in responding to environmental toxins. However, it is now clear that endogenous and microbial-derived ligands, including ILA, are key to its physiological function in the immune system.[1]

  • Mechanism of Action: Upon entering a cell, ILA binds to the cytosolic AhR, causing a conformational change that allows it to translocate to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[10]

  • Downstream Effects: AhR activation by ILA has been shown to:

    • Enhance Intestinal Barrier Function: By promoting the expression of tight junction proteins and stimulating the production of the cytokine IL-22 from innate lymphoid cells (ILCs), which aids in epithelial repair.[9][11]

    • Modulate T Cell Differentiation: AhR signaling can influence the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).

    • Regulate Myeloid Cell Function: ILA can direct the differentiation of macrophages and reduce the production of pro-inflammatory cytokines like IL-8 and TNF-α from intestinal epithelial cells and macrophages.[5][12][13]

    • Alleviate Inflammaging: In aged mice, ILA has been shown to activate AhR signaling, which reduces the expression of senescence markers and pro-inflammatory molecules in endothelial cells.[14]

AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA ILA AhR_complex AhR Complex ILA->AhR_complex Binds AhR AhR AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Target_Genes Target Genes (e.g., Cyp1a1, IL-22) XRE->Target_Genes Transcription Immune_Response Modulated Immune Response Target_Genes->Immune_Response caption ILA-mediated AhR signaling pathway.

Caption: ILA-mediated AhR signaling pathway.

Other Potential Mechanisms

While AhR is a primary target, ILA's effects may not be exclusively mediated through this receptor.

  • GPR35 Activation: There is emerging evidence suggesting that ILA can act as an agonist for G-protein coupled receptor 35 (GPR35), which is expressed on various immune cells.

  • Nrf2 Pathway: ILA has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, which can contribute to its anti-inflammatory effects.[11][15]

Impact on Specific Immune Cell Subsets

ILA exerts distinct effects on different components of the innate and adaptive immune systems.

  • Macrophages and Dendritic Cells: ILA can attenuate the activation of macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS).[12][16] It has been shown to decrease the production of pro-inflammatory cytokines.[12]

  • Innate Lymphoid Cells (ILCs): In the gut, ILA can stimulate Group 3 ILCs (ILC3s) via AhR to produce IL-22, a cytokine crucial for maintaining intestinal epithelial barrier integrity and antimicrobial defense.[9]

  • T Cells: ILA can influence the differentiation of T cells, potentially promoting regulatory phenotypes and suppressing inflammatory ones.[4] It has also been shown to enhance the function of CD8+ T cells in the context of cancer.[5]

Immune Cell TypeKey Receptor(s)Primary Effect of ILAReference
Macrophages AhR, Nrf2Attenuation of LPS-induced activation; Decreased pro-inflammatory cytokine release.[12][16]
Intestinal Epithelial Cells AhR, Nrf2Enhanced barrier function; Reduced IL-8 expression.[11][13]
Innate Lymphoid Cells (ILC3) AhRIncreased IL-22 production.[9]
T Cells AhRModulation of differentiation (Treg/Th17 balance); Enhanced CD8+ function.[4][5]
Endothelial Cells AhRReduced expression of senescence and pro-inflammatory markers.[14]

Experimental Protocols for Studying ILA Function

Investigating the immunomodulatory effects of ILA requires robust and well-controlled experimental designs. Here, we provide foundational protocols for in vitro and analytical studies.

Protocol: In Vitro Stimulation of Immune Cells with ILA

Causality Statement: This protocol is designed to assess the direct effect of ILA on cytokine production from primary human immune cells (PBMCs) or specific cell lines (e.g., macrophage-like RAW 264.7) in a controlled environment. The inclusion of a pro-inflammatory stimulus (LPS) is critical to create an inflammatory context, allowing for the evaluation of ILA's anti-inflammatory or modulatory capacity. Using a dose-range of ILA is essential for determining concentration-dependent effects.

Methodology:

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, culture an appropriate immune cell line (e.g., HT-29 for epithelial cells, RAW 264.7 for macrophages) according to standard protocols.

    • Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Allow cells to adhere overnight if required.

  • ILA Treatment:

    • Prepare a stock solution of ILA (e.g., 100 mM in DMSO) and dilute it in culture medium to final concentrations. A typical dose-range to test is 1 µM, 10 µM, and 100 µM.[2]

    • Self-Validation: Include a vehicle control (medium with the highest concentration of DMSO used) to account for any solvent effects.

    • Pre-treat the cells with the different concentrations of ILA or vehicle control for 24 hours.[2]

  • Inflammatory Challenge:

    • Following pre-treatment, stimulate the cells with a pro-inflammatory agent, such as LPS (100 ng/mL) or TNF-α, for a defined period (e.g., 6-24 hours).

    • Self-Validation: Include a negative control (no LPS) and a positive control (LPS without ILA pre-treatment) to establish baseline and maximal inflammatory responses.

  • Endpoint Analysis:

    • Collect the cell culture supernatant by centrifugation.

    • Measure cytokine levels (e.g., IL-8, IL-1β, TNF-α, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Alternatively, cell lysates can be prepared for gene expression analysis (qRT-PCR) of target genes (e.g., CYP1A1 as a marker of AhR activation).

In Vitro Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment & Challenge cluster_analysis 3. Endpoint Analysis cell_source Isolate PBMCs or Culture Cell Line cell_plating Seed Cells in 24-well Plate cell_source->cell_plating ila_treat Pre-treat with ILA (Dose-Response + Vehicle) cell_plating->ila_treat lps_challenge Stimulate with LPS (+/- Controls) ila_treat->lps_challenge collect_supernatant Collect Supernatant lps_challenge->collect_supernatant elisa Cytokine Measurement (ELISA) collect_supernatant->elisa qpcr Gene Expression (qPCR) collect_supernatant->qpcr caption Workflow for in vitro ILA stimulation.

Caption: Workflow for in vitro ILA stimulation.

Protocol: Analytical Measurement of ILA in Biological Samples

Causality Statement: To correlate ILA levels with physiological or pathological states, accurate quantification is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this due to its high sensitivity and specificity, allowing for the precise measurement of ILA even at low concentrations in complex biological matrices like plasma or fecal extracts.[2][3]

Methodology:

  • Sample Preparation:

    • Plasma/Serum: Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C). Collect the supernatant.

    • Bacterial Culture Supernatant: Centrifuge the culture to pellet bacteria (e.g., 5000 x g for 10 min). Filter the supernatant through a 0.22 µm filter.[4]

    • Self-Validation: Spike a parallel sample with a known concentration of an ILA standard to determine extraction efficiency.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column (e.g., Waters SunFire C18).

    • Use a gradient elution method with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might run from 10% B to 90% B over 15-20 minutes at a flow rate of 0.2-0.5 mL/min.[3][4]

  • MS Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • The precursor ion for ILA is [M-H]⁻ at m/z 204.0659.[2]

    • Perform tandem mass spectrometry (MS/MS) for confirmation and quantification using characteristic fragment ions.

    • Self-Validation: Generate a standard curve using a serial dilution of a purified ILA standard to ensure accurate quantification.

Therapeutic Potential and Future Directions

The immunomodulatory properties of ILA position it as a promising therapeutic candidate for a range of conditions.

  • Inflammatory Bowel Disease (IBD): By enhancing the gut barrier and promoting anti-inflammatory responses, ILA or ILA-producing probiotics could help ameliorate the chronic inflammation characteristic of IBD.[11]

  • Autoimmune Diseases: In preclinical models of multiple sclerosis, ILA supplementation has been shown to dampen neuroinflammation and promote remyelination.[6]

  • Psoriasis and Atopic Dermatitis: ILA has demonstrated the ability to alleviate epidermal hyperproliferation in psoriasis models through an AhR-dependent mechanism.[9]

  • Cancer Immunotherapy: By enhancing the function of cytotoxic CD8+ T cells, ILA could potentially be used as an adjuvant to improve the efficacy of cancer immunotherapies.[5]

Future research should focus on elucidating the full range of ILA's molecular targets, understanding its pharmacokinetic and pharmacodynamic properties in humans, and conducting clinical trials to validate its therapeutic efficacy in these and other immune-mediated diseases.

References

  • Indole-3-Lactic Acid Inhibits Keratinocyte Proliferation Through the Aryl Hydrocarbon Receptor in Psoriasis. (2025). ResearchGate. Available at: [Link]

  • Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine. (n.d.). PubMed Central. Available at: [Link]

  • Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells. (2020). PubMed Central. Available at: [Link]

  • Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells. (2020). PubMed Central. Available at: [Link]

  • Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro. (2022). MDPI. Available at: [Link]

  • Indole-3-lactic acid (ILA) has anti-inflammatory effects and enhances immunity in breastfed infants... (n.d.). ResearchGate. Available at: [Link]

  • Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2. (2023). PubMed Central. Available at: [Link]

  • Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation. (2024). PubMed. Available at: [Link]

  • Activation of aryl hydrocarbon receptor signaling by indole-3-lactic acid from Bacillus velezensis DS2 reinforces gut mucosal immunity and attenuates inflammaging in aged mice. (2025). PubMed. Available at: [Link]

  • Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Impact of Indole 3 Lactate Supplementation in Multiple Sclerosis Animal Models. (2024). YouTube. Available at: [Link]

  • Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. (n.d.). MDPI. Available at: [Link]

  • Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells. (n.d.). MDPI. Available at: [Link]

  • (PDF) Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells. (2025). ResearchGate. Available at: [Link]

  • (PDF) Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells. (n.d.). ResearchGate. Available at: [Link]

Sources

Exploratory

3-(Indol-3-YL) Lactate: A Keystone Metabolite from Bifidobacterium at the Host-Microbe Interface

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Indol-3-YL) lactate (ILA), a significant tryptophan metabo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Indol-3-YL) lactate (ILA), a significant tryptophan metabolite produced by Bifidobacterium species. We delve into the biosynthesis of ILA, its critical role in host-microbe interactions, and its immunomodulatory functions, primarily through the activation of the Aryl Hydrocarbon Receptor (AHR). This document serves as a resource for researchers, offering detailed experimental protocols for the cultivation of Bifidobacterium, extraction and quantification of ILA, and the assessment of its biological activity. The information presented herein is intended to facilitate further investigation into the therapeutic potential of ILA in a range of physiological and pathological conditions.

Introduction: The Significance of Microbial Metabolites

The gut microbiome plays a pivotal role in human health and disease, largely through the production of a diverse array of metabolites. These small molecules, derived from the metabolic activity of commensal bacteria, act as signaling molecules that can influence host physiology, immunity, and even neurological function. Among the most studied classes of microbial metabolites are those derived from the essential amino acid tryptophan.

Bifidobacterium, a genus of Gram-positive anaerobic bacteria, is a prominent member of the healthy human gut microbiota, particularly in infants. These bacteria are known for their ability to metabolize dietary tryptophan into various indole derivatives, with 3-(Indol-3-YL) lactate (ILA) being a key product.[1][2][3] ILA has emerged as a crucial mediator of the beneficial effects of Bifidobacterium, demonstrating potent immunomodulatory and anti-inflammatory properties.[4][5][6] This guide will explore the multifaceted nature of ILA as a metabolite of Bifidobacterium, providing the technical foundation for its study and potential therapeutic application.

Biosynthesis of 3-(Indol-3-YL) Lactate by Bifidobacterium

The production of ILA by Bifidobacterium is a strain- and species-dependent characteristic.[3][7] Notably, species commonly found in the infant gut, such as Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, are proficient producers of ILA.[1][3]

The primary pathway for ILA synthesis from tryptophan in Bifidobacterium involves a key enzyme, aromatic lactate dehydrogenase (ALDH).[8][9] Some bifidobacterial strains can also convert exogenous indole, a potentially toxic compound, into the beneficial metabolite ILA through a pathway involving tryptophan synthase.[8] This highlights a unique metabolic capability of certain Bifidobacterium species to detoxify the gut environment while simultaneously producing a health-promoting molecule.

The production of ILA by Bifidobacterium infantis has been shown to be significantly enhanced when grown on human milk oligosaccharides (HMOs) as compared to lactose.[6][10] This suggests a synergistic relationship between breast milk components and the metabolic output of beneficial gut bacteria.

cluster_bifido Bifidobacterium Cell cluster_gut Gut Lumen Tryptophan Tryptophan Indolepyruvic_acid Indole-3-pyruvic acid Tryptophan->Indolepyruvic_acid Aromatic amino acid transaminase ILA 3-(Indol-3-YL) lactate (ILA) Indolepyruvic_acid->ILA Aromatic lactate dehydrogenase (ALDH) Host_Interaction Host Cell Interaction ILA->Host_Interaction Secretion Dietary_Tryptophan Dietary Tryptophan Dietary_Tryptophan->Tryptophan cluster_host Host Cell (e.g., Immune or Epithelial Cell) cluster_cytoplasm Cytoplasm ILA_ext 3-(Indol-3-YL) lactate (ILA) AHR Aryl Hydrocarbon Receptor (AHR) ILA_ext->AHR Binds AHR_complex AHR-ARNT Complex Nucleus Nucleus AHR_complex->Nucleus Translocates to XRE Xenobiotic Responsive Element (XRE) Gene_Expression Target Gene Expression XRE->Gene_Expression Binds to & Activates Response Physiological Response (e.g., Anti-inflammatory) Gene_Expression->Response AHR->AHR_complex Dimerizes with ARNT ARNT ARNT->AHR_complex

Caption: AHR signaling pathway activated by 3-(Indol-3-YL) lactate.

Experimental Protocols

Cultivation of Bifidobacterium for Metabolite Production

Objective: To culture Bifidobacterium strains under anaerobic conditions to promote the production of ILA.

Materials:

  • Bifidobacterium strain (e.g., B. longum subsp. infantis ATCC 15697)

  • De Man, Rogosa and Sharpe (MRS) broth, supplemented with 0.05% L-cysteine (MRS-C)

  • Anaerobic chamber or gas-pack system

  • Incubator at 37°C

  • Spectrophotometer

Procedure:

  • Prepare MRS-C broth according to the manufacturer's instructions and autoclave.

  • Inoculate the Bifidobacterium strain from a stock culture into a tube of MRS-C broth.

  • Incubate anaerobically at 37°C for 24-48 hours, or until turbidity is observed. [1][11]4. For larger-scale production, subculture the activated strain into a larger volume of MRS-C broth.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600). [1]6. For experiments investigating the influence of specific substrates, modified MRS broth can be used (e.g., replacing glucose with lactose or HMOs). [6]

Extraction and Quantification of ILA from Culture Supernatants

Objective: To isolate and quantify ILA from Bifidobacterium cultures using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture from Protocol 4.1

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C8 or C18 reverse-phase column and a fluorescence or UV detector [12][13]* Mobile phase A: Acetic acid in water (e.g., 2.5:97.5 v/v, pH 3.8) [12]* Mobile phase B: Acetonitrile in water (e.g., 80:20 v/v) [12]* ILA standard for calibration curve

Procedure:

  • Sample Preparation: a. Centrifuge the bacterial culture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the cells. [12] b. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter. [1][12] c. The filtered supernatant can be directly analyzed or stored at -80°C. [1]2. HPLC Analysis: a. Set up the HPLC system with a suitable reverse-phase column (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm). [12] b. Use a gradient elution program. For example, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B over the run. [12] c. Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 350 nm for high sensitivity. [12][13] d. Inject the prepared sample and a series of ILA standards to generate a calibration curve. e. Quantify the ILA in the samples by comparing the peak area to the calibration curve.

Table 1: Example HPLC Gradient for Indole Metabolite Analysis [12]

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 80 20
25 50 50
31 0 100
33 80 20

| 36 | 80 | 20 |

In Vitro Assessment of ILA's Anti-inflammatory Activity

Objective: To evaluate the ability of ILA to suppress inflammation in a cell culture model.

Materials:

  • Human intestinal epithelial cell line (e.g., H4 cells) or macrophage cell line (e.g., THP-1)

  • Cell culture medium and supplements

  • ILA

  • Inflammatory stimulus (e.g., IL-1β or lipopolysaccharide (LPS))

  • ELISA kit for IL-8 or other relevant cytokines

  • AHR antagonist (e.g., CH223191) for mechanistic studies [11] Procedure:

  • Culture the cells to confluence in appropriate multi-well plates.

  • Pre-treat the cells with varying concentrations of ILA for a specified period (e.g., 24 hours). [11]3. To investigate the role of AHR, a separate group of cells can be pre-treated with an AHR antagonist before adding ILA. [11]4. Induce an inflammatory response by adding the inflammatory stimulus (e.g., IL-1β) to the cell culture medium.

  • Incubate for a further period (e.g., 24 hours). [11]6. Collect the cell culture supernatant.

  • Measure the concentration of the pro-inflammatory cytokine (e.g., IL-8) in the supernatant using an ELISA kit, following the manufacturer's instructions.

  • A significant reduction in cytokine levels in the ILA-treated groups compared to the stimulated control indicates anti-inflammatory activity.

Quantitative Data Summary

Table 2: ILA Production by Various Bifidobacterium Strains [3]

Bifidobacterium Species Strain ILA (µg/mL) in Culture Supernatant (Mean ± SD)
B. breve ATCC 15700T 2.0 ± 0.2
B. breve M-63 3.1 ± 0.3
B. longum subsp. infantis ATCC 15697T 1.8 ± 0.1
B. longum subsp. longum ATCC 15707T 1.9 ± 0.1
B. bifidum ATCC 29521T 1.5 ± 0.1
B. adolescentis ATCC 15703T 0.5 ± 0.0

| B. catenulatum | ATCC 27539T | 0.4 ± 0.0 |

Data represents ILA concentrations in MRS-C broth after 24 hours of anaerobic incubation at 37°C.

Conclusion and Future Directions

3-(Indol-3-YL) lactate, a key metabolite of Bifidobacterium, stands at the forefront of research into the host-microbiome dialogue. Its ability to modulate the immune system through AHR signaling underscores its potential as a therapeutic agent for a variety of inflammatory and immune-mediated conditions. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the multifaceted roles of ILA.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of ILA, exploring its therapeutic efficacy in preclinical and clinical settings, and identifying synergistic interactions with other microbial metabolites and dietary components. A deeper understanding of how to modulate the production of ILA by the gut microbiota could pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

  • This work introduces Trp-derived indoles as a previously underexplored group of postbiotic small molecules with selective immunomodulatory activity in acne, thereby advancing current understanding of microbiome-derived metabolites as precision, non-antibiotic therapeutic candidates for inflamm
  • Mechanistically, ILA functions as a ligand for the aryl hydrocarbon receptor (AhR), leading to the upregulation of Nrf2 expression. The protective effects of ILA against ferroptosis were abolished by silencing AhR.
  • Human gut-associated Bifidobacterium species can convert exogenous indole, a uremic toxin precursor, to the immunomodulatory tryptophan metabolite, indole-3-lactic acid (ILA)
  • Bifidobacterium longum CCFM1029 was found to upregulate tryptophan metabolism and produce indole-3-carbaldehyde (I3C) to activate the AHR-mediated immune response, which helped to alleviate atopic dermatitis symptoms. (Source: Taylor & Francis Online)
  • Based on shotgun metagenomic sequencing and UHPLC Q-Exactive-MS targeted metabolic experiments, this study focused on tryptophan metabolism and indole derivatives, which are endogenous ligands for the aryl hydrocarbon receptor (AHR), in the context of Bifidobacterium longum's effects on atopic dermatitis.
  • Bifidobacterium longum CCFM1029 reshaped the gut microbial composition in atopic dermatitis patients, increased fecal and serum I3C, and maintained the abundance of Lachnospiraceae, which is related to tryptophan metabolism of the gut microbiota. (Source: PubMed)
  • Indole-3-lactate (ILA) is a known ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding ILA, AHR translocates to the nucleus, forms a heterodimer with the AHR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes to initiate their transcription. (Source: Benchchem)
  • Indole-3-lactic acid (ILA) administration was found to alleviate sFlt-1-induced preeclampsia-like symptoms in mice. (Source: PubMed)
  • Microbiome-derived indole-3-lactic acid (ILA) was found to reduce amyloidopathy through the activation of microglia and astrocytes, facilitated by the aryl hydrocarbon receptor (AhR)
  • Indole-3-lactic acid (ILA) has been shown to exert protective effects against psoriasis development through an AhR-dependent mechanism.
  • The mechanism of action for 3-(Indol-3-YL) lactate is primarily linked to its role as a signaling molecule in various biological pathways, including its interaction with aryl hydrocarbon receptors (AHR). (Source: EvitaChem)
  • Indole-3-lactic acid (ILA) has anti-inflammatory effects, improves intestinal permeability, and reduces inflammation in epithelial cells by preventing the transcription of proinflammatory cytokines like IL-8 and TNFα.
  • Metabolites from the direct metabolism of tryptophan by gut microbiota include indole and its derivatives, such as indole-3-lactic acid (ILA), which are ligands for the aryl hydrocarbon receptor (AHR). AHR signaling plays an important role in immune modulation at barrier sites like the skin and gut. (Source: PMC)
  • Clinical evidence suggests that the fecal ILA level is negatively correlated with the progression indicator of inflamm
  • This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of indole-3-pyruvic acid (IPA) and its derivatives, including indole-3-lactic acid (ILA). (Source: Benchchem)
  • In a study examining tryptophan metabolite production by Bifidobacterium strains, Indole-3-lactic acid (ILA) was the only tryptophan metabolite produced in the culture supernatants of the tested strains. (Source: MDPI)
  • A study revealed that the psychobiotic Bifidobacterium breve ameliorated reduced hippocampal indole-3-lactic acid (ILA) levels in depressed mice, with the key aromatic lactate dehydrogenase (Aldh) gene in bifidobacteria being responsible for ILA production. (Source: PubMed)
  • A simple procedure for sample preparation and a single-run Reversed Phase High Performance Liquid Chromatography (RP-HPLC)
  • The tryptophan metabolic pathway involves complex interactions between host cellular and bacterial processes, producing bioactive compounds. (Source: PMC)
  • Indole-3-lactic acid has been shown to reduce TH17 polariz
  • Indole-3-lactic acid (ILA), a metabolite of tryptophan secreted by Bifidobacterium longum subspecies infantis, was identified as an anti-inflammatory molecule that is functional in immature but not mature intestinal enterocytes. (Source: PubMed)
  • This application note provides a detailed protocol for the quantification of 6-hydroxyindole in plasma using High-Performance Liquid Chromatography (HPLC), which is relevant to the analysis of indolic compounds. (Source: Benchchem)
  • Fifty-one strains of the genus Bifidobacterium have been found to accumulate indole-3-lactic acid in culture broth, and all tested microorganisms were able to convert L-tryptophan into L-indole-3-lactic acid. (Source: PMC)
  • Fermentation conditions corresponding to the descending colon, including a temperature of 37°C, pH of 6.8, and an anaerobic atmosphere, were simulated for Bifidobacterium monoculture experiments. (Source: NIH)
  • A simple RP-HPLC method with fluorimetric detection (λex = 280/λem = 350 nm) for the simultaneous determination of seven indolic compounds, including indole-3-lactic acid, in bacterial culture supernatants has been described. (Source: PubMed)
  • A simple method for the RP-HPLC determination of seven indoles, including indole-3-lactic acid, in bacterial culture supernatants has been reported.
  • Strains of bifidobacterial species commonly isolated from the intestines of human infants, such as Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, produced higher levels of ILA than strains of other species. (Source: MDPI)
  • In a co-culture of Bifidobacterium breve MCC1274 and iPS-derived small intestinal-like cells, a significant increase in several amino acid metabolites, including indole-3-lactic acid (ILA), was observed. (Source: PMC)
  • The pH of culture media gradually decreases with the growth of Bifidobacterium breve as the bacteria absorb nutrients during their growth. (Source: MDPI)
  • A table detailing the growth of and metabolite production by 10 Bifidobacterium strains grown in MCB at 37°C for 24 hours is available.
  • The production of indole derivatives, including ILA, by various lactic acid bacteria was evalu
  • The metabolic capabilities of 36 strains of bifidobacteria were assessed using genome-scale metabolic models, including the production of lact
  • Bifidobacterium infantis produced significantly greater quantities of indole-3-lactic acid (ILA) when grown on human milk oligosaccharides (HMO) versus lactose. (Source: BMC)
  • Characterization of the fecal metabolome of a breastfed infant cohort revealed higher amounts of the tryptophan metabolite indole-3-lactic acid (ILA) in feces with high levels of B. infantis. (Source: PubMed)
  • 3-(Indol-3-yl)lactic acid is a tryptophan alkaloid. (Source: COCONUT)
  • 3-(Indol-3-YL) lactate is also known as Dl-Indole-3-lactic-acid and is an indolyl carboxylic acid. (Source: PubChem)
  • 3-(indol-3-yl)lactic acid is a hydroxy monocarboxylic acid that is lactic acid substituted by a 1H-indol-3-yl group at position 3 and is a metabolite of tryptophan. (Source: NIH)
  • For in vitro experiments, H4 cells were pre-treated with the AHR inhibitor CH223191 before being stimulated with IL-1β to determine the involvement of AHR in the anti-inflammatory effects of ILA.
  • A study of tryptophan metabolite production by Bifidobacterium strains from human and animal gastrointestinal tracts found that Indole-3-lactic acid (ILA)
  • Purified Indole-3-lactic acid (ILA)
  • In a multi-center metabolomic study involving healthy controls and MS patients, indole metabolites, including indolactate (ILA)
  • Microbial tryptophan-derived indole compounds, including indole-3-lactic acid (ILA), act as ligands of the aryl hydrocarbon receptor (AhR) and may improve intestinal barrier function and regulate the gut mucosal immune system. (Source: PMC)
  • Indole-3-lactic acid (ILA)
  • Indole-3-lactic acid (I3LA) is a metabolite of tryptophan, and indole derivatives participate in the differentiation of immune cells and the synthesis of cytokines via the aryl hydrocarbon receptors (AhR)
  • Indole-3-lactic acid (I3LA) is a metabolite of Tryptophan, and indole derivatives are involved in the differentiation of immune cells and the synthesis of cytokines via aryl hydrocarbon receptors (AhR) to regulate immune responses and participate in anti-inflammatory and allergic reactions.

Sources

Protocols & Analytical Methods

Method

using 3-(Indol-3-YL) lactate as a biomarker for gut dysbiosis

Application Note & Protocol Leveraging 3-(Indol-3-YL) Lactate as a High-Fidelity Biomarker for Gut Dysbiosis Introduction: The Imperative for Microbiome-Derived Biomarkers The human gut microbiome, a complex ecosystem of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging 3-(Indol-3-YL) Lactate as a High-Fidelity Biomarker for Gut Dysbiosis

Introduction: The Imperative for Microbiome-Derived Biomarkers

The human gut microbiome, a complex ecosystem of trillions of microorganisms, is a critical regulator of host physiology, influencing everything from metabolic function to immune homeostasis and neurodevelopment.[1] "Gut dysbiosis," a state of imbalance in this microbial community, is increasingly implicated in the pathophysiology of a wide array of conditions, including inflammatory bowel disease (IBD), metabolic syndrome, colorectal cancer, and neurological disorders.[2][3][4] Consequently, the identification of sensitive and specific biomarkers that accurately reflect the functional state of the gut microbiome is a paramount objective in both clinical diagnostics and therapeutic development.

Metabolites produced by the gut microbiota offer a direct readout of the microbiome's functional capacity and its interaction with the host. Among these, 3-(Indol-3-YL) lactate (ILA), a tryptophan-derived metabolite, has emerged as a promising biomarker.[2][5] ILA is produced by specific commensal bacteria, such as Bifidobacterium and Lactiplantibacillus, and its levels can fluctuate significantly with changes in the microbiome's composition and metabolic activity.[2][6] This document provides a comprehensive guide for researchers, clinicians, and drug developers on the rationale, application, and detailed protocols for utilizing ILA as a biomarker for gut dysbiosis.

Biochemistry and Metabolism of 3-(Indol-3-YL) Lactate (ILA)

Causality: Understanding the biochemical origin of ILA is fundamental to its application as a biomarker. Its production is directly tied to the presence and activity of specific bacterial species capable of metabolizing dietary tryptophan.

ILA is a downstream product of the essential amino acid tryptophan.[5] While the host can metabolize tryptophan through the kynurenine and serotonin pathways, the gut microbiota possesses unique enzymatic machinery to convert tryptophan into a variety of indole derivatives, including ILA.[7] This conversion primarily occurs through the indole-pyruvic acid pathway.

  • Step 1: Transamination: Tryptophan is converted to indole-3-pyruvic acid by bacterial aromatic amino acid aminotransferases.

  • Step 2: Reduction: Indole-3-pyruvic acid is then reduced to ILA by a bacterial aromatic lactate dehydrogenase.[8]

Key bacterial genera known to produce ILA include Bifidobacterium (especially infant-resident species) and Lactiplantibacillus.[2][6] Once produced, ILA can be absorbed into systemic circulation, where it exerts biological effects, notably through the activation of the Aryl Hydrocarbon Receptor (AhR), a critical regulator of immune function at the gut barrier and beyond.[1][8]

G cluster_gut_lumen Gut Lumen cluster_host Host System tryptophan Dietary Tryptophan ipa Indole-3-Pyruvic Acid tryptophan->ipa Aromatic Amino Acid Aminotransferase ila 3-(Indol-3-YL) Lactate (ILA) ipa->ila Aromatic Lactate Dehydrogenase circulation Systemic Circulation ila->circulation microbiota Gut Microbiota (e.g., Bifidobacterium, Lactiplantibacillus) microbiota->ipa microbiota->ila ahr Aryl Hydrocarbon Receptor (AhR) circulation->ahr Activation effects Biological Effects (e.g., Immune Modulation, Barrier Fortification) ahr->effects G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Feces, etc.) s2 Add Internal Standard (e.g., ILA-d5) s1->s2 s3 Protein Precipitation (Ice-cold Acetonitrile) s2->s3 s4 Centrifuge (14,000 x g, 15 min) s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into UPLC System s5->a1 a2 Reverse-Phase C18 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI-) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Sources

Application

High-Sensitivity Quantification of 3-(Indol-3-yl) Lactate (ILA) in Human Plasma and Serum via LC-MS/MS

Topic: Measurement of 3-(Indol-3-yl) lactate in Human Plasma and Serum Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract This application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Measurement of 3-(Indol-3-yl) lactate in Human Plasma and Serum Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-(Indol-3-yl) lactate (ILA) in human plasma and serum. ILA, a tryptophan metabolite produced primarily by gut microbiota (e.g., Bifidobacterium spp., Lactobacillus spp.), has emerged as a critical biomarker for intestinal permeability and a potent ligand for the Aryl Hydrocarbon Receptor (AhR). This guide addresses specific analytical challenges, including isobaric interference from 5-methoxyindole-3-acetic acid, stability concerns, and matrix effects, providing a self-validating workflow for clinical and translational research.

Introduction & Biological Significance[1][2][3][4][5]

Indole-3-lactic acid (ILA) is a reductive metabolite of tryptophan, synthesized via the indole-pyruvate pathway. Unlike host-derived kynurenines, ILA is predominantly of microbial origin. Its physiological importance lies in its ability to modulate the host immune system:

  • AhR Activation: ILA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), downregulating pro-inflammatory cytokines (e.g., IL-8) in intestinal epithelial cells.[1]

  • Neuroprotection: ILA exhibits antioxidant properties and has been implicated in the gut-brain axis, potentially influencing neurodevelopmental processes.

  • Clinical Relevance: Altered ILA levels are observed in inflammatory bowel disease (IBD), alcohol-associated liver disease, and metabolic syndrome.

Tryptophan Metabolism Pathway

The following diagram illustrates the bifurcation of tryptophan metabolism, highlighting the specific microbial pathway leading to ILA.

TryptophanPathway TRP L-Tryptophan Kyn Kynurenine Pathway (Host IDO1/TDO) TRP->Kyn 95% of Trp Indole Indole (Tryptophanase) TRP->Indole Gut Bacteria IPyA Indole-3-pyruvate (Aromatic Aminotransferase) TRP->IPyA Gut Bacteria (Lactobacillus, Bifidobacterium) ILA Indole-3-lactic acid (ILA) (Lactate Dehydrogenase) IPyA->ILA Reduction IPA Indole-3-propionic acid IPyA->IPA Dehydration/Reduction AhR AhR Activation (Immune Modulation) ILA->AhR Ligand Binding

Figure 1: Metabolic pathway of L-Tryptophan showing the microbial production of Indole-3-lactic acid (ILA) and its downstream effect on AhR.

Analytical Challenges & Strategy

Isobaric Interference

A critical failure point in ILA analysis is interference from 5-Methoxyindole-3-acetic acid (5-MeO-IAA) . Both compounds share the molecular formula


 and a molecular weight of 205.21 Da.
  • Risk: Co-elution leads to false positives or overestimation of ILA.

  • Solution: Chromatographic resolution is mandatory. The protocol below utilizes a high-strength silica (HSS) T3 column, which provides superior retention for polar organic acids compared to standard C18, ensuring baseline separation.

Ionization Polarity

While indole compounds often ionize in positive mode (


), ILA contains a carboxylic acid group.
  • Recommendation: Negative Electrospray Ionization (ESI-) is superior for ILA, generating the

    
     precursor (m/z 204.1). This mode significantly reduces background noise from endogenous plasma amines and improves sensitivity (LLOQ < 5 ng/mL).
    

Experimental Protocol

Reagents and Standards
  • Analyte: 3-Indolelactic acid (Sigma-Aldrich or equivalent, purity >98%).

  • Internal Standard (IS): Indole-3-lactic acid-d5 (ILA-d5). Note: If deuterated ILA is unavailable, Indole-3-propionic acid-d5 may be used as a surrogate, though ILA-d5 is preferred for exact matrix compensation.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Sample Preparation: Protein Precipitation

This method uses a simplified protein precipitation to maximize recovery while removing albumin.

SamplePrep Step1 50 µL Plasma + 10 µL IS (ILA-d5) Step2 Add 150 µL Ice-Cold MeOH (1% Formic Acid) Step1->Step2 Step3 Vortex 30s Incubate -20°C (20 min) Step2->Step3 Step4 Centrifuge 15,000 x g, 10 min, 4°C Step3->Step4 Step5 Transfer Supernatant to Vial Step4->Step5

Figure 2: Sample preparation workflow using protein precipitation with acidified methanol.

Detailed Steps:

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution (1,000 ng/mL ILA-d5 in 50% MeOH).

  • Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid. Rationale: Acidification stabilizes the carboxylic acid moiety and improves precipitation efficiency.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing a glass insert.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 µm). Why? The T3 bonding is designed to retain polar organic acids that often elute in the void volume on standard C18 columns.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.01% Formic Acid + 1mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 2 Initial Hold
1.00 2 Load
6.00 40 Separation of Indoles
7.00 95 Wash
8.50 95 Hold
8.60 2 Re-equilibration

| 11.00 | 2 | End |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative (-)

  • Capillary Voltage: 2.5 kV (Negative mode requires lower voltage to prevent discharge).

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
ILA 204.1 158.1 3018Quantifier
ILA204.1130.13025Qualifier
ILA-d5 (IS) 209.1 163.1 3018Quantifier

Note: The transition 204.1 > 158.1 corresponds to the loss of the formate group/carboxylic moiety (


), which is highly specific.

Method Validation Parameters

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity[8]
  • Range: 5.0 ng/mL to 5,000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting).
    
  • LLOQ: 5.0 ng/mL (Signal-to-Noise ratio

    
     10:1).
    
Accuracy & Precision

Prepare Quality Control (QC) samples at Low (15 ng/mL), Medium (200 ng/mL), and High (4,000 ng/mL) levels.

  • Intra-day Precision: CV < 15%.[3]

  • Accuracy: 85-115% of nominal value.

Matrix Effect & Recovery
  • Matrix Effect: Calculate by comparing the peak area of ILA spiked into extracted blank plasma vs. ILA in pure solvent.

    • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

    • Correction: The use of ILA-d5 IS automatically corrects for matrix suppression/enhancement.

  • Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike. Typical recovery for this PPT method is >85%.

Expert Troubleshooting & Tips

  • Peak Tailing: If ILA peaks tail significantly, ensure the mobile phase contains Ammonium Acetate (1mM). The buffer capacity helps maintain the ionization state of the carboxylic acid during chromatography.

  • Stability: Indole compounds are light-sensitive. Perform all extractions in amber tubes or low-light conditions. Processed samples in the autosampler are stable for 24 hours at 4°C.

  • Carryover: Due to the indole ring, ILA can stick to needle seats. Include a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.

  • Isomer Check: Inject a standard of 5-Methoxyindole-3-acetic acid during method development. Ensure it resolves from ILA by at least 0.2 minutes. If they co-elute, lower the initial %B or use a Phenyl-Hexyl column which offers alternative selectivity for aromatic rings.

References

  • Ehrlich, A. M., et al. (2020). Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells. BMC Microbiology. [Link]

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note 5994-1425EN. [Link]

  • Shi, B., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]

  • Konishi, H., et al. (2020). Phosphoserine phosphatase B facilitates indole metabolism to indole-3-lactic acid in Bifidobacterium. ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening for Modulators of 3-(Indol-3-YL) Lactate Production

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 3-(Indol-3-YL) lactate (ILA), a key metabolite of tryptophan produced by the gut microbiota, has emerged as a significant signaling molecule in h...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-(Indol-3-YL) lactate (ILA), a key metabolite of tryptophan produced by the gut microbiota, has emerged as a significant signaling molecule in host-microbe interactions.[1][2] Produced predominantly by beneficial bacteria such as Bifidobacterium and Lactobacillus species, ILA exerts immunomodulatory and anti-inflammatory effects, in part through its interaction with the aryl hydrocarbon receptor (AhR).[2][3][4][5][6] The biosynthesis of ILA from tryptophan involves a transamination step to indole-3-pyruvic acid, followed by a reduction to ILA, catalyzed by bacterial enzymes like aromatic lactate dehydrogenase.[3][7] Given its role in maintaining gut homeostasis and its potential therapeutic applications in inflammatory conditions, there is a growing interest in identifying compounds that can modulate its production.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) platform to identify modulators of bacterial ILA production. We present a two-tiered screening strategy: a primary, high-throughput screen based on pH changes associated with lactic acid production, followed by a highly specific and quantitative secondary screen using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm and quantify ILA levels.

I. The Scientific Foundation: Targeting a Key Microbial Metabolic Pathway

The rationale for this screening approach is grounded in the direct link between the production of lactic acid derivatives, such as ILA, and a decrease in the pH of the bacterial culture medium. Many ILA-producing bacteria, including Bifidobacterium and Lactobacillus, are lactic acid bacteria (LAB), which ferment carbohydrates to produce lactic acid as a major metabolic end-product.[8] This acidification can be harnessed as a rapid and cost-effective readout for a primary HTS campaign.

However, as this primary assay is non-specific for ILA, a confirmatory secondary assay is crucial. LC-MS/MS provides the necessary specificity and sensitivity to accurately quantify ILA in the complex milieu of a bacterial culture supernatant, distinguishing it from other organic acids and tryptophan metabolites.[5][9][10][11][12][13][14]

Biosynthesis of 3-(Indol-3-YL) Lactate

The conversion of tryptophan to ILA by gut bacteria is a two-step enzymatic process:

  • Transamination: Tryptophan is first converted to indole-3-pyruvic acid by an aromatic amino acid aminotransferase.[15]

  • Reduction: Indole-3-pyruvic acid is then reduced to ILA by an aromatic lactate dehydrogenase.[3][15]

Modulators can therefore act on either of these enzymatic steps or influence the overall metabolic activity of the bacteria.

II. Experimental Design and Workflow

A successful HTS campaign for ILA modulators requires a carefully planned workflow. The following diagram illustrates the key stages of the proposed screening cascade:

HTS_Workflow cluster_prep Assay Preparation cluster_primary Primary Screen (HTS) cluster_data Data Analysis & Hit Selection cluster_secondary Secondary Screen (Confirmation) cluster_validation Hit Validation Bacterial_Culture Bacterial Strain Selection & Inoculum Preparation Assay_Plates Assay Plate Preparation (384-well) Bacterial_Culture->Assay_Plates Compound_Library Compound Library (Small Molecules, Natural Products, etc.) Compound_Library->Assay_Plates Incubation Incubation with Compounds Assay_Plates->Incubation Primary_Screen pH-Based Colorimetric Assay Readout Absorbance Reading Primary_Screen->Readout Incubation->Primary_Screen Data_Analysis Normalization & Z'-Factor Calculation Readout->Data_Analysis Hit_Selection Hit Identification (Potency & Efficacy) Data_Analysis->Hit_Selection Sample_Prep Supernatant Collection & Sample Preparation Hit_Selection->Sample_Prep Secondary_Screen LC-MS/MS Quantification of ILA Dose_Response Dose-Response Curves Secondary_Screen->Dose_Response LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis LCMS_Analysis->Secondary_Screen Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Caption: High-throughput screening workflow for identifying modulators of ILA production.

III. Detailed Protocols

A. Bacterial Strain Selection and Culture Conditions

Recommended Strains:

  • Bifidobacterium longum subsp. infantis ATCC 15697: A well-characterized strain known for its ability to produce ILA.[1][2][7][16][17]

  • Bifidobacterium breve: Several strains of this species are also reported to be good ILA producers.[1][7]

  • Lactiplantibacillus plantarum ZJ316: A strain identified for its high ILA production.[4][18]

Culture Medium:

A modified Man Rogosa Sharpe (MRS) medium supplemented with L-tryptophan is recommended.

ComponentConcentration
Proteose Peptone No. 310 g/L
Beef Extract10 g/L
Yeast Extract5 g/L
Dextrose20 g/L
Polysorbate 801 mL/L
Ammonium Citrate2 g/L
Sodium Acetate5 g/L
Magnesium Sulfate0.1 g/L
Manganese Sulfate0.05 g/L
Dipotassium Phosphate2 g/L
L-Cysteine HCl0.5 g/L
L-Tryptophan 1 g/L
pH Indicator (Phenol Red) 0.025 g/L

Culture Conditions:

  • Temperature: 37°C

  • Atmosphere: Anaerobic (e.g., anaerobic chamber or gas-pak system)

  • Culture format: 384-well microplates for HTS

B. Protocol 1: Primary High-Throughput Screen (pH-Based Colorimetric Assay)

Principle:

This assay leverages the acidification of the culture medium resulting from the production of lactic acid and its derivatives, including ILA. The pH indicator, phenol red, will change color from red to yellow as the pH drops, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strain in the modified MRS broth (without phenol red) under anaerobic conditions at 37°C until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8).

    • Dilute the culture in fresh, pre-warmed modified MRS broth (with phenol red) to achieve a starting OD600 of 0.05.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 2 µL of test compounds (dissolved in DMSO) into the wells of a 384-well microplate. Include appropriate controls:

      • Negative Control: DMSO (vehicle)

      • Positive Control (for inhibition): A known inhibitor of bacterial growth or a general metabolic inhibitor.

      • Positive Control (for activation): If available, a known activator of lactate production.

    • Dispense 48 µL of the prepared bacterial inoculum into each well.

  • Incubation:

    • Seal the plates with a breathable membrane.

    • Incubate the plates under anaerobic conditions at 37°C for 24-48 hours. The optimal incubation time should be determined empirically to achieve a significant color change in the negative control wells without excessive bacterial overgrowth.

  • Readout:

    • Measure the absorbance at 560 nm using a microplate reader. A decrease in absorbance indicates acidification of the medium.

Data Analysis and Hit Selection:

  • Normalize the data to the controls on each plate.

  • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

  • Identify "hits" as compounds that cause a statistically significant change in absorbance compared to the negative control.

C. Protocol 2: Secondary Screen (LC-MS/MS Quantification of ILA)

Principle:

This method provides definitive confirmation and quantification of ILA in the culture supernatants of the primary screen "hits." Stable isotope-labeled ILA is used as an internal standard for accurate quantification.

Step-by-Step Protocol:

  • Sample Preparation from Primary Screen Hits:

    • From the primary screen plates corresponding to the identified hits, carefully collect the culture supernatant.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes to pellet any remaining bacterial cells.

    • To 100 µL of the supernatant, add 200 µL of ice-cold methanol containing the internal standard (e.g., Indole-3-lactic acid-d5).

    • Vortex and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate ILA from other tryptophan metabolites (e.g., 5% B to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • ILA: Monitor the transition from the precursor ion (m/z) to a specific product ion.

        • Internal Standard (ILA-d5): Monitor the corresponding transition for the deuterated standard.

Data Analysis and Confirmation:

  • Quantify the concentration of ILA in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Confirm hits as compounds that significantly increase or decrease the production of ILA compared to the vehicle control.

IV. Data Interpretation and Hit Validation

Quantitative Data Summary:

Compound IDPrimary Screen (Absorbance @ 560 nm)Secondary Screen (ILA Concentration, µM)Activity
Vehicle (DMSO)0.85 ± 0.0550 ± 5Baseline
Hit Compound A1.20 ± 0.0815 ± 2Inhibitor
Hit Compound B0.60 ± 0.0495 ± 8Activator
Negative Control0.87 ± 0.0648 ± 6No Effect

Hit Validation:

  • Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (EC50 or IC50).

  • Mechanism of Action Studies: Further experiments can be designed to elucidate the mechanism of action of the validated hits. This could involve enzymatic assays with the purified aromatic amino acid aminotransferase and aromatic lactate dehydrogenase, or transcriptomic/proteomic analysis of the treated bacteria.

V. Conclusion

The presented two-tiered HTS approach provides a robust and reliable platform for the discovery of novel modulators of ILA production. The combination of a high-throughput, cost-effective primary screen with a highly specific and quantitative secondary assay ensures the identification of true positive hits. This methodology will be invaluable for researchers in academia and industry seeking to explore the therapeutic potential of modulating this key gut microbial metabolite.

References

  • Arimochi, H., et al. (2019). Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. Metabolites, 9(9), 186.
  • Henke, M. T., et al. (2021). Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan.
  • Aragón-Vela, J., et al. (1979). Indole-3-lactic acid as a tryptophan metabolite produced by Bifidobacterium spp. Applied and Environmental Microbiology, 38(3), 544-546.
  • O'Mahony, S. M., et al. (2019). Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. Metabolites, 9(9), 186.
  • Sugino, T., et al. (2019). Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. Metabolites, 9(9), 186.
  • ELK Biotechnology. IAA(Indole 3 Acetic Acid) ELISA Kit. [Link]

  • García-Pérez, I., et al. (2021). Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. Analytical Chemistry, 93(15), 6146–6155.
  • Li, Y., et al. (2022). The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro. Foods, 11(20), 3302.
  • Holm, C., et al. (2013). Regulation of the Activity of Lactate Dehydrogenases from Four Lactic Acid Bacteria. Journal of Biological Chemistry, 288(15), 10675–10685.
  • Breda, C., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(8), 1236–1246.
  • Hage, D. S., et al. (2010). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin.
  • ResearchGate. Host and microbial tryptophan metabolism pathways. [Link]

  • ResearchGate. LC–MS identification of indole‐3‐lactic acid, indole‐3‐acetic acid and... [Link]

  • Vrzalova, K., et al. (2021). High-throughput screening of AHR transcriptional activity by tryptophan microbial catabolites. International Journal of Molecular Sciences, 22(16), 8871.
  • Li, G., et al. (2024). Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. Analytical Chemistry, 96(31), 11666–11674.
  • Henke, M. T., et al. (2021). Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan.
  • Wikipedia. Lactic acid bacteria. [Link]

  • Assay Genie. High-Throughput Screening Assays. [Link]

  • Li, Y., et al. (2022). The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro. Foods, 11(20), 3302.
  • Ikeda, M., et al. (2025). Production of aromatic amino acids and their derivatives by Escherichia coli and Corynebacterium glutamicum. Bioscience, Biotechnology, and Biochemistry, 89(2), 157-170.
  • Szymańska, E., et al. (2021).
  • Antibodies-online.com. Indole 3 Acetic Acid ELISA Kit. [Link]

  • Cloud-Clone Corp. ELISA Kit for Indole 3 Acetic Acid (IAA). [Link]

  • Galen Molecular. Plant Indole-3-acetic acid ELISA Kit - 48 wells. [Link]

  • Sun, Y., et al. (2023). Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2.
  • Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites.
  • Wikipedia. Lactate dehydrogenase. [Link]

  • Idris, R., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • M-CSA. D-lactate dehydrogenase. [Link]

  • Chen, Y. C., et al. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS.
  • Li, Y., et al. (2024). Indole-3-Lactic Acid Derived from Lacticaseibacillus paracasei Inhibits Helicobacter pylori Infection via Destruction of Bacteria Cells, Protection of Gastric Mucosa Epithelial Cells, and Alleviation of Inflammation. Journal of Agricultural and Food Chemistry, 72(28), 15725–15739.
  • Powell, J. T., & Morrison, J. F. (1975). Multispecific aspartate and aromatic amino acid aminotransferases in Escherichia coli. Biochimica et Biophysica Acta (BBA) - Enzymology, 391(2), 266-277.
  • Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3230.
  • Mavrides, C. (1975). Aminotransferases for aromatic amino acids and aspartate in Bacillus subtilis. Canadian Journal of Microbiology, 21(12), 1933-1939.
  • Garvie, E. I. (1980). Bacterial lactate dehydrogenases. Microbiological Reviews, 44(1), 106–139.
  • Ehrlich, A. M., et al. (2020). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine.
  • Ehrlich, A. M., et al. (2020). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine.
  • Li, Y., et al. (2022). The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro. Foods, 11(20), 3302.
  • Midttun, Ø., et al. (2021). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Analytical Methods, 13(31), 3569-3580.
  • Paris, C. G., & Magasanik, B. (1981). Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Journal of Bacteriology, 145(1), 266–271.
  • Kim, M., et al. (2023). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. Metabolites, 13(10), 1099.
  • Wang, Y., et al. (2023). The lactate dehydrogenase gene is involved in the growth and metabolism of Lacticaseibacillus paracasei and the production of fermented milk flavor substances. Frontiers in Microbiology, 14, 1201582.
  • Wang, S., et al. (2020). Enzymatic colorimetric method for turn-on determination of l-lactic acid through indicator displacement assay. Analytical and Bioanalytical Chemistry, 412(1), 185-192.
  • Jagdeep, K., et al. (2019). Clostridium difficile Modulates the Gut Microbiota by Inducing the Production of Indole, an Interkingdom Signaling and Antimicrobial Molecule. mBio, 10(2), e00319-19.
  • Sugino, T., et al. (2019). Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated from Human Infants. Metabolites, 9(9), 186.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(Indol-3-yl) Lactate (ILA)

Introduction: The Chemical Reality of ILA 3-(Indol-3-yl) lactate (ILA) is a pivotal tryptophan metabolite produced by gut microbiota (e.g., Bifidobacterium, Lactobacillus) and host cellular metabolism.[1][2] While the la...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Reality of ILA

3-(Indol-3-yl) lactate (ILA) is a pivotal tryptophan metabolite produced by gut microbiota (e.g., Bifidobacterium, Lactobacillus) and host cellular metabolism.[1][2] While the lactate moiety confers some stability, the indole ring renders the molecule susceptible to oxidative degradation and photo-oxidation . Furthermore, as a substrate for various dehydrogenases, ILA is prone to enzymatic conversion in raw biological matrices.

This guide moves beyond generic "store at -80°C" advice. It provides a mechanistic understanding of why ILA degrades and how to construct a self-validating workflow to prevent it.

Module 1: Sample Collection & Pre-Processing

The "Golden Hour" Rule: The integrity of ILA is most compromised within the first 60 minutes post-collection. Enzymatic activity in plasma and urine can rapidly alter metabolite profiles.

Protocol: The Cold-Quench Method

Use this protocol for Plasma/Serum.

  • Collection: Draw blood into K2EDTA tubes (Lavender top).

    • Why: EDTA chelates divalent cations (

      
      , 
      
      
      
      ) required by many metalloproteases and oxidases, inhibiting enzymatic degradation better than Heparin.
  • Immediate Cooling: Invert tube gently 5-8 times and immediately place on wet ice (0-4°C).

    • Why: Low temperature slows kinetic reaction rates of endogenous enzymes (e.g., lactate dehydrogenases) by approximately 50% for every 10°C drop.

  • Separation: Centrifuge within 30 minutes at 2,000 x g for 10 minutes at 4°C .

  • Aliquot & Snap Freeze: Transfer plasma to amber polypropylene tubes. Snap freeze in liquid nitrogen or dry ice immediately.

    • Why: Amber tubes block UV/blue light (280-400 nm), preventing photo-oxidation of the indole ring.

Visual Workflow: Sample Preservation

SamplePrep Start Blood Draw (K2EDTA) Ice Wet Ice (0-4°C, <30 min) Start->Ice Inhibit Enzymes Spin Centrifuge (2000xg, 4°C) Ice->Spin Separate Cells Aliquot Aliquot into Amber Tubes Spin->Aliquot Block Light Freeze Snap Freeze (-80°C) Aliquot->Freeze Halt Oxidation

Figure 1: Critical path for preserving ILA integrity from collection to storage.

Module 2: Storage Stability & Degradation Mechanisms

Understanding the degradation mechanism allows you to predict stability in your specific matrix.

Degradation Mechanisms
  • Oxidation: The electron-rich indole ring is a scavenger of reactive oxygen species (ROS). In the presence of air and light, ILA can oxidize to 2-oxindole-3-lactic acid or polymerize.

  • Enzymatic Conversion: In urine or non-sterile fecal water, bacterial tryptophanases or lactate dehydrogenases can interconvert ILA with Indole-3-pyruvate (IPyA).

Stability Matrix
ConditionStability EstimateRisk FactorMitigation Strategy
Room Temp (20-25°C) < 2 HoursEnzymatic conversion; OxidationKeep on ice; Acidify (pH < 4) if analysis is delayed.
Refrigerated (4°C) 24 HoursSlow oxidationUse amber autosampler vials; Add antioxidant (0.1% Ascorbic Acid).
Frozen (-20°C) < 1 MonthCrystal growth concentrates solutes, accelerating reactionsAvoid. Move to -80°C immediately.
Deep Freeze (-80°C) > 6 MonthsMinimalUse aliquots to prevent freeze-thaw cycles.
Freeze-Thaw Cycles Max 2 CyclesPhysical shear; Oxygen introductionSingle-use aliquots are mandatory.

Module 3: Extraction & LC-MS/MS Analysis

Extraction Protocol: Protein Precipitation (PPT)

Preferred over SPE for high-throughput metabolomics to prevent loss of polar metabolites.

  • Thaw: Thaw plasma on wet ice.

  • Internal Standard (IS): Add Indole-3-lactic acid-d5 (ILA-d5).

    • Why: Deuterated standards compensate for matrix effects and ionization suppression. If unavailable, use 1-Methylindole-3-acetic acid .

  • Precipitation: Add 3 volumes of ice-cold Methanol containing 0.1% Formic Acid.

    • Why: Methanol denatures proteins. Formic acid acidifies the solution, ensuring ILA (pKa ~3.8) is protonated, improving solubility in organic solvent and stability.

  • Vortex & Spin: Vortex 30s, Centrifuge 12,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to amber glass vial with insert.

LC-MS/MS Parameters
  • Column: HSS T3 or Hypersil Gold C18 (Reverse Phase is standard).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Negative or Positive (ILA ionizes in both, but Negative often yields cleaner background for carboxylic acids).

Key MRM Transitions (ESI-):

  • Precursor: 204.1 m/z

    
    
    
  • Quantifier: 130.0 m/z (Indole ring fragment)

  • Qualifier: 118.0 m/z

Visual Workflow: Analytical Decision Tree

LCMS_Workflow Start Sample Extract ColChoice Column Selection Start->ColChoice C18 C18 (Hypersil/HSS T3) Standard Choice ColChoice->C18 hydrophobic retention HILIC HILIC Only for very polar mix ColChoice->HILIC MobilePhase Mobile Phase pH C18->MobilePhase Acidic Acidic (0.1% FA) Protonates ILA Improves Retention MobilePhase->Acidic Stabilizes Indole Basic Basic Avoid: Indole instability MobilePhase->Basic Risk of oxidation Detect Detection (MRM) Acidic->Detect m/z 204 -> 130

Figure 2: Decision logic for LC-MS method development optimization.

Module 4: Troubleshooting & FAQ

Q1: My ILA peak area decreases significantly after the sample sits in the autosampler for 12 hours. Why?

Diagnosis: Post-preparative oxidation. Fix:

  • Ensure the autosampler is cooled to 4°C .

  • Use Amber vials to block light.

  • Add an antioxidant like 0.1% Ascorbic Acid or BHT to the reconstitution solvent if the problem persists.

Q2: I see "peak splitting" or broad tailing for ILA.

Diagnosis: pH mismatch or Solvent Strength mismatch. Fix:

  • pH: ILA is a weak acid. Ensure both Mobile Phase A and B contain 0.1% Formic Acid to keep it protonated.

  • Injection Solvent: If you reconstituted in 100% Methanol, the strong solvent effect causes peak distortion. Reconstitute in the starting mobile phase (e.g., 95% Water / 5% ACN).

Q3: Can I use Heparin tubes instead of EDTA?

Answer: It is possible, but EDTA is superior for metabolite stability. Heparin does not inhibit metalloproteases effectively. If you must use Heparin, process the sample twice as fast (within 15 mins) and freeze immediately.

Q4: What is the best Internal Standard?

Recommendation: Indole-3-lactic acid-d5 .

  • Alternative: If deuterated ILA is unavailable, Indole-3-propionic acid-d2 or 1-Methylindole-3-acetic acid are acceptable structural analogs, though they may not perfectly track matrix suppression effects for ILA.

References

  • National Institutes of Health (NIH). (2020). Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells. PubMed Central. Retrieved January 31, 2026, from [Link]

  • MDPI. (2019). Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways. Metabolites. Retrieved January 31, 2026, from [Link]

  • American Chemical Society (ACS). (2023). UPLC–MS-based Urine Metabolomics Reveals Indole-3-lactic Acid and Phenyllactic Acid as Conserved Biomarkers. Journal of Proteome Research. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Retrieved January 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of Indole-3-Lactic Acid

Welcome to the technical support guide for Indole-3-Lactic Acid (ILA). This document is designed for researchers, chemists, and drug development professionals actively working with ILA.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Indole-3-Lactic Acid (ILA). This document is designed for researchers, chemists, and drug development professionals actively working with ILA. Here, we move beyond simple protocols to address the nuanced challenges of its synthesis and purification, grounding our advice in established chemical principles and field-proven methodologies. Our goal is to empower you to troubleshoot effectively, optimize your yield and purity, and ensure the integrity of your results.

Part 1: Troubleshooting the Synthesis of Indole-3-Lactic Acid

Chemical synthesis of ILA, while achievable through various routes, often involves multi-step processes where side reactions and low yields can be a significant hurdle. This section addresses the most common issues encountered.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in indole synthesis often point to suboptimal reaction conditions or instability of intermediates. The Fischer indole synthesis, a classic route for creating the indole core, is particularly sensitive to the choice of acid catalyst and temperature.

Causality-Based Troubleshooting:

  • Acid Catalyst Choice & Concentration: The acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) is not just a proton donor; it facilitates the key[1][1]-sigmatropic rearrangement. An acid that is too weak may not drive the reaction forward efficiently. Conversely, an overly strong or concentrated acid can promote side reactions like polymerization or degradation of the starting materials, especially the sensitive arylhydrazine.

  • Thermal Degradation: The indole nucleus and its precursors can be thermally labile. Excessive heat can lead to the formation of tars and unwanted byproducts. It is critical to maintain precise temperature control throughout the reaction.[2]

  • Purity of Starting Materials: Impurities in the arylhydrazine or the pyruvate/lactate equivalent can introduce competing reactions. For instance, residual oxidizing agents can degrade the hydrazine, while other carbonyl compounds can form alternative indole structures.[3]

  • Atmospheric Conditions: Many indole syntheses are sensitive to oxygen, which can lead to oxidative side products. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a crucial step to prevent this degradation pathway.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low Yield Inappropriate acid catalyst strength or concentration. Screen various acid catalysts (e.g., ZnCl₂, PPA, Amberlyst resin). Optimize concentration empirically, starting with literature recommendations.
Reaction temperature is too high, causing degradation. Run the reaction at the lowest effective temperature. Consider a temperature gradient experiment to find the optimal point.
Impure starting materials. Verify the purity of arylhydrazine and carbonyl precursors via NMR or LC-MS. Repurify if necessary.

| | Oxidation of intermediates. | Degas solvents and run the reaction under a positive pressure of an inert gas like Nitrogen or Argon. |

Q2: I'm observing significant side product formation, particularly a dark, tar-like substance. What is happening?

The formation of dark, insoluble materials is a classic sign of polymerization or degradation, often acid-catalyzed.

Mechanistic Insight:

The intermediates in many indole syntheses, such as the hydrazone, are prone to self-condensation or polymerization under harsh acidic conditions. The indole ring itself, once formed, can also be susceptible to acid-catalyzed polymerization, especially at the electron-rich C3 position if it is not properly substituted.

Preventative Strategies:

  • Gradual Addition: Instead of adding the acid catalyst all at once, consider a slow, dropwise addition to the reaction mixture at a reduced temperature. This maintains a lower effective concentration of the acid, minimizing polymerization.

  • Protecting Groups: If your starting materials contain sensitive functional groups, the use of protecting groups can prevent them from participating in side reactions. The indole nitrogen is often protected with groups like Boc or Tosyl to increase stability.[2]

  • Milder Reaction Conditions: Explore alternative synthesis routes that use milder conditions. For example, some modern palladium-catalyzed indole syntheses can offer higher functional group tolerance and reduce the formation of acidic byproducts.

Part 2: Navigating the Purification of Indole-3-Lactic Acid

Purifying ILA, whether from a synthetic reaction mixture or a biological source like a bacterial fermentation broth, requires a multi-step approach to achieve high purity (>99%). Many researchers isolate ILA from bacterial cultures, where the primary challenge is separating it from a complex matrix of media components, proteins, and other metabolites.[4][5][6]

Q3: My initial crude extract is a complex mixture. What is a reliable, systematic workflow for purification?

A highly effective and validated method involves a three-phase chromatographic process that separates compounds based on polarity, size, and hydrophobicity.[4][7] This approach is particularly effective for purifying ILA from complex biological matrices like fermentation supernatants.

Workflow Diagram: ILA Purification

G cluster_0 Phase 1: Polarity-Based Separation cluster_1 Phase 2: Size Exclusion cluster_2 Phase 3: High-Resolution Polishing Fermentation_Broth Fermentation Broth / Crude Synthetic Mixture Centrifuge Centrifuge & Filter (0.22 µm) Fermentation_Broth->Centrifuge XAD16_Column Macroporous Resin Column (e.g., XAD-16) Centrifuge->XAD16_Column Elution_1 Elute with H₂O, 30% MeOH (Removes polar impurities) XAD16_Column->Elution_1 Wash Elution_2 Elute with 50% MeOH, pH 7 (Collect ILA-containing fraction) XAD16_Column->Elution_2 Collect Concentrate_1 Concentrate Eluate Elution_2->Concentrate_1 Sephadex_Column Size Exclusion Column (e.g., Sephadex G-25) Concentrate_1->Sephadex_Column Collect_Fraction Collect UV-active Fraction (280 nm) Sephadex_Column->Collect_Fraction Concentrate_2 Concentrate Fraction Collect_Fraction->Concentrate_2 RP_HPLC Preparative RP-HPLC (C18 Column) Concentrate_2->RP_HPLC Collect_Peak Collect ILA Peak RP_HPLC->Collect_Peak Lyophilize Lyophilize to Powder Collect_Peak->Lyophilize Pure_ILA Pure ILA (>99%) Lyophilize->Pure_ILA

Caption: A validated three-phase purification workflow for Indole-3-Lactic Acid.

Q4: I am losing a significant amount of my product during the macroporous resin (XAD-16) step. Why?

This issue typically arises from incorrect binding or elution conditions.

Underlying Principles:

  • Binding: Macroporous resins like XAD-16 are non-polar adsorbents. They bind hydrophobic and moderately polar compounds from aqueous solutions. For efficient binding of ILA, the pH of the loading solution is critical. At a low pH, ILA is protonated and less polar, enhancing its binding. Ensure your crude supernatant is adjusted to an appropriate pH if necessary.

  • Elution: Elution is achieved by increasing the solvent's polarity-disrupting strength. A stepwise gradient is crucial. Washing with water and low-concentration methanol (e.g., 30%) removes highly polar impurities without dislodging the ILA. The ILA is then typically eluted with a higher methanol concentration (e.g., 50%).[4][7] If you elute with too strong a solvent too early, your product will come off with the impurities. Conversely, if your final elution step is too weak, the product will remain on the column.

Q5: My final product after RP-HPLC is not pure. I see contaminating peaks in my analytical chromatogram.

This indicates that the separation in one or more of the chromatographic steps was incomplete.

Troubleshooting HPLC:

  • Co-eluting Impurities: The most likely cause is an impurity with a very similar retention time to ILA.

    • Solution 1: Modify the Gradient. A shallower gradient during the elution of your target peak can increase the resolution between ILA and the contaminant.

    • Solution 2: Change the Mobile Phase. Adding a modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can alter the selectivity of the separation and may resolve the co-eluting peaks.[4]

    • Solution 3: Check Orthogonality. Ensure your purification steps are "orthogonal"—meaning they separate based on different chemical properties. The recommended workflow (Polarity -> Size -> Hydrophobicity) is designed for this. If you skip a step, you increase the risk of co-eluting impurities in the final HPLC stage.

Part 3: General FAQs

Q6: How should I store pure Indole-3-Lactic Acid?

Proper storage is essential to maintain the stability and integrity of ILA.

  • Solid Form: Store as a solid powder at -20°C for long-term stability (≥4 years).[8] Some suppliers recommend storage at -80°C.[1] Protect from light.[9]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol.[8] It is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 6 months or -80°C for up to 1 year.[1]

Q7: What are the best solvents for dissolving ILA?

ILA is soluble in several common organic solvents.

Solubility Data

Solvent Approximate Solubility Source
Dimethylformamide (DMF) ~10 mg/mL [8]
Dimethyl sulfoxide (DMSO) ~3 mg/mL [8]

| Ethanol | ~2 mg/mL |[8] |

Note: When preparing stock solutions, it is good practice to purge the solvent with an inert gas to remove dissolved oxygen.[8]

Q8: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is required for unambiguous identification and purity assessment.

  • LC-MS/MS: This is the gold standard for identification. By using tandem mass spectrometry, you can confirm both the parent mass and the fragmentation pattern, which is highly specific to the molecule.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation.

  • HPLC-UV: High-performance liquid chromatography with a UV detector is excellent for assessing purity. The purity can be calculated based on the area of the ILA peak relative to the total area of all peaks at a relevant wavelength (e.g., 222 nm or 280 nm).[4][8]

Analytical Parameters for ILA Confirmation | Technique | Parameter | Expected Value | Source | | :--- | :--- | :--- | | Formula | Molecular Formula | C₁₁H₁₁NO₃ |[8] | | Mass | Molecular Weight | 205.21 g/mol | | | LC-MS/MS | Precursor Ion (M+H)⁺ | m/z 206.1 - 206.2 |[10][11] | | | Product Ion | m/z 188.1 / 188.2 |[11][12] | | | Product Ion | m/z 160.1 |[12] | | | Product Ion | m/z 130.1 |[12] | | UV/Vis | Max Absorbance (λmax) | 222 nm |[8] |

Part 4: Experimental Protocols

Protocol 1: Purification of ILA from Fermentation Broth

This protocol is adapted from the validated methodology described by Zhang et al. (2022) for purifying ILA from Lactiplantibacillus plantarum supernatant.[4][5]

Logical Flowchart: Troubleshooting Low Purity

G start Low Purity in Final Product check_hplc Was the HPLC gradient optimized? start->check_hplc optimize_gradient Develop a shallower gradient around the ILA elution time. check_hplc->optimize_gradient No check_ortho Were all three purification phases (Resin, SEC, HPLC) used? check_hplc->check_ortho Yes success Purity Improved optimize_gradient->success implement_full Implement the full orthogonal workflow to remove impurities with different properties. check_ortho->implement_full No check_column Is the HPLC column old or overloaded? check_ortho->check_column Yes implement_full->success replace_column Replace or wash the column. Reduce sample loading amount. check_column->replace_column replace_column->success

Sources

Troubleshooting

Technical Support Center: 3-(Indol-3-YL) Lactate (ILA) In Vitro Cell Permeability

Welcome to the technical support center for researchers utilizing 3-(Indol-3-YL) Lactate (ILA) in in vitro experiments. This resource is designed to provide expert guidance and troubleshooting strategies to address commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-(Indol-3-YL) Lactate (ILA) in in vitro experiments. This resource is designed to provide expert guidance and troubleshooting strategies to address common challenges related to ILA's cell permeability, ensuring the scientific integrity and reproducibility of your findings. As a tryptophan metabolite with significant signaling capabilities, particularly through the aryl hydrocarbon receptor (AHR), understanding and optimizing its delivery to your cellular targets is paramount.[1][2] This guide is structured to move from foundational knowledge to specific troubleshooting scenarios, providing not just protocols but the scientific reasoning behind them.

Part 1: Foundational Knowledge - Understanding ILA's Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of ILA that govern its behavior in a cell culture environment.

Key Physicochemical Properties of ILA
PropertyValue/DescriptionImplication for Cell Permeability
Molecular Formula C₁₁H₁₁NO₃[2]A relatively small molecule, which can be a factor in passive diffusion.
Molecular Weight 205.21 g/mol [3]Similar to the above, its small size may allow for some level of passive transport across the cell membrane.
Structure A lactic acid substituted with an indol-3-yl group.[3]As a monocarboxylic acid, it is structurally similar to other molecules transported by monocarboxylate transporters (MCTs).
Solubility Water: ~17 mg/mL (approx. 83 mM) at 25°C.[4] Soluble in organic solvents like DMSO and ethanol.[5]Good aqueous solubility is beneficial for preparing stock solutions. However, the use of organic solvents for stock preparation requires careful consideration of final solvent concentration in the cell culture medium to avoid cytotoxicity.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section directly addresses common issues encountered during in vitro experiments with ILA.

Issue 1: Low or Inconsistent Cellular Uptake of ILA

Question: I am not observing the expected biological effect of ILA in my cell line. How can I confirm if this is a cell permeability issue?

Answer:

This is a common and critical question. A lack of biological response can indeed stem from insufficient intracellular concentrations of ILA. Here’s a systematic approach to troubleshoot this:

  • Confirm ILA Stability and Integrity:

    • Rationale: ILA, like many biological molecules, can degrade over time, especially when subjected to repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.

    • Protocol:

      • Prepare a fresh stock solution of ILA from a reputable supplier.

      • If possible, verify the concentration and purity of your stock solution using techniques like HPLC.

      • Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or lower for long-term storage.[5]

  • Optimize ILA Concentration and Incubation Time:

    • Rationale: The optimal concentration and incubation time for ILA can vary significantly between cell types. It's essential to perform a dose-response and time-course experiment.

    • Protocol:

      • Dose-Response: Treat your cells with a range of ILA concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for a fixed time point.

      • Time-Course: Treat your cells with a fixed concentration of ILA and measure the response at different time points (e.g., 6h, 12h, 24h, 48h).

      • Endpoint Measurement: Use a relevant and sensitive endpoint for your biological question (e.g., target gene expression via qPCR, protein phosphorylation via Western blot, or a functional assay).

  • Directly Measure Intracellular ILA:

    • Rationale: The most definitive way to confirm cellular uptake is to quantify the intracellular concentration of ILA.

    • Protocol: Quantification of Intracellular ILA by LC-MS/MS

      • Cell Culture and Treatment: Plate your cells at a suitable density and treat them with ILA for the desired time. Include untreated cells as a negative control.

      • Cell Lysis and Extraction:

        • Wash the cells twice with ice-cold PBS to remove extracellular ILA.

        • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

        • Perform a protein precipitation step (e.g., with ice-cold methanol or acetonitrile) to separate the small molecule metabolites from proteins.

        • Centrifuge to pellet the precipitated protein and collect the supernatant containing the intracellular metabolites.

      • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method for ILA quantification.[2] An internal standard should be used for accurate quantification.

Issue 2: Differentiating Between Passive Diffusion and Active Transport

Question: How can I determine if ILA is entering my cells via passive diffusion or through a specific transporter?

Answer:

Understanding the mechanism of uptake is crucial for interpreting your data and for contexts where transporter expression may vary. Based on its structure as a monocarboxylic acid, it is plausible that ILA utilizes monocarboxylate transporters (MCTs), which are known to transport lactic acid.[6] Here's how you can investigate this:

Experimental Workflow to Differentiate Transport Mechanisms

G cluster_0 Hypothesis Testing cluster_1 Experimental Arms cluster_2 Interpretation A Start: Observe ILA effect B Hypothesize transport mechanism: Passive vs. Active A->B C Design experiments to test hypotheses B->C D Temperature Dependence Assay C->D E Transporter Inhibition Assay C->E F pH Dependence Assay C->F G Uptake reduced at 4°C? Yes -> Active Transport No -> Passive Diffusion D->G H Uptake reduced by inhibitors? Yes -> Specific Transporter No -> Passive/Other Transporter E->H I Uptake increased at lower pH? Yes -> Proton-coupled transport (e.g., MCTs) F->I J Conclusion: Dominant transport mechanism(s) for ILA in your cell model G->J H->J I->J

Caption: Workflow to elucidate ILA's cellular transport mechanism.

Detailed Protocols:

  • Temperature Dependence Assay:

    • Rationale: Active transport is an energy-dependent process that is significantly reduced at lower temperatures, while passive diffusion is less affected.[7][8]

    • Protocol:

      • Pre-incubate your cells at 4°C and 37°C for 30 minutes.

      • Add ILA to the media and continue incubation at the respective temperatures for a short period (e.g., 15-30 minutes).

      • Wash the cells with ice-cold PBS and measure intracellular ILA levels.

    • Expected Outcome: A significant reduction in ILA uptake at 4°C compared to 37°C suggests active transport.

  • Transporter Inhibition Assay:

    • Rationale: If ILA is transported by a specific family of transporters like MCTs, known inhibitors of these transporters should reduce its uptake.

    • Protocol:

      • Pre-treat your cells with known MCT inhibitors (e.g., α-cyano-4-hydroxycinnamate, phloretin) for a short period before adding ILA.

      • Add ILA in the continued presence of the inhibitor.

      • Measure intracellular ILA levels and compare them to cells treated with ILA alone.

    • Expected Outcome: A significant decrease in ILA uptake in the presence of the inhibitor points towards the involvement of that specific transporter family.

  • pH Dependence Assay:

    • Rationale: Many transporters, including MCTs, are proton-coupled, meaning their activity is influenced by the pH gradient across the cell membrane.[6][9]

    • Protocol:

      • Incubate your cells in media with varying extracellular pH values (e.g., 6.0, 6.5, 7.0, 7.4).

      • Add ILA and incubate for a short duration.

      • Measure intracellular ILA levels.

    • Expected Outcome: Increased ILA uptake at a lower extracellular pH would suggest the involvement of a proton-coupled transporter.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing ILA stock solutions?

A1: ILA is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[5] For cell culture experiments, high-purity DMSO is a common choice. It is critical to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically below 0.1%). Always include a vehicle control (media with the same final concentration of DMSO without ILA) in your experiments.

Q2: Can ILA be cytotoxic to my cells?

A2: While ILA is a naturally occurring metabolite, high concentrations can potentially induce cytotoxicity. It is recommended to perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the non-toxic concentration range of ILA for your specific cell line.[2]

Q3: How does the purity of ILA affect experimental outcomes?

A3: The purity of ILA is critical for obtaining reliable and reproducible results. Impurities can have off-target effects or interfere with the biological activity of ILA. Always source ILA from a reputable supplier that provides a certificate of analysis detailing its purity.

Q4: Are there any known transporters for ILA?

A4: While there is no definitive list of transporters exclusively for ILA, its structural similarity to lactic acid strongly suggests the involvement of monocarboxylate transporters (MCTs).[6] The experimental approaches outlined in the troubleshooting guide can help you determine if MCTs are active in your cell model.

Q5: What is the primary signaling pathway activated by ILA intracellularly?

A5: A significant body of research points to the aryl hydrocarbon receptor (AHR) as a primary intracellular target of ILA.[1][10] Upon binding, the ILA-AHR complex translocates to the nucleus and regulates the transcription of target genes. However, AHR-independent effects of ILA have also been reported.[11]

Visualizing the ILA-AHR Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus ILA_extra Extracellular ILA ILA_intra Intracellular ILA ILA_extra->ILA_intra Transport (Passive/Active) Cell_Membrane Cell Membrane AHR_complex ILA-AHR Complex ILA_intra->AHR_complex AHR AHR AHR->AHR_complex HSP90 HSP90 HSP90->AHR chaperones ARNT ARNT AHR_complex->ARNT Nuclear Translocation XRE XRE (Xenobiotic Response Element) ARNT->XRE Nucleus Nucleus Gene_Expression Target Gene Transcription XRE->Gene_Expression Binding & Activation

Caption: Simplified ILA-AHR signaling pathway.

References

  • Kim, J. E., Kim, H. S., & Sung, M. H. (2022). Indole-3-Lactic Acid from Dill Prevents Atopic Dermatitis-like Skin Lesions in an in Vitro Model. Molecules, 27(15), 4889.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92904, Indole-3-lactic acid. Retrieved from [Link]

  • Li, Y., et al. (2023). Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming. Journal of Experimental & Clinical Cancer Research, 42(1), 1-19.
  • Wong, C. B., et al. (2020). Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells. Microorganisms, 8(3), 398.
  • Meng, D., et al. (2020). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine.
  • Zhang, M., et al. (2023). Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2.
  • Wang, S., et al. (2022). The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro. Foods, 11(21), 3369.
  • Wong, C. B., et al. (2020). Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells. Microorganisms, 8(3), 398.
  • Wang, Y., et al. (2023). Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways. Journal of Agricultural and Food Chemistry, 71(48), 18792-18801.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 676157, 3-(Indol-3-YL) lactate. Retrieved from [Link]

  • Meng, D., et al. (2020). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine.
  • Wang, S., et al. (2022). The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro. Foods, 11(21), 3369.
  • Huang, Y., et al. (2024). Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor. Life Sciences, 341, 123329.
  • Zhang, M., et al. (2023). Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2.
  • Muthukumaran, J., et al. (2006). The role of monocarboxylate transporters in uptake of lactic acid in HeLa cells. International Journal of Pharmaceutics, 324(1), 30-37.
  • Belenguer, A., et al. (2006). Impact of pH on Lactate Formation and Utilization by Human Fecal Microbial Communities. Applied and Environmental Microbiology, 72(12), 7529-7535.
  • O'Callaghan, J., et al. (2020). LC–MS identification of indole‐3‐lactic acid, indole‐3‐acetic acid and... ResearchGate. Retrieved from [Link]

  • Cayman Chemical. (2022).
  • BYJU'S. (2021). Difference Between Active And Passive Transport. Retrieved from [Link]

  • LabXchange. (n.d.). How Does Active Transport Differ from Passive Transport?. Retrieved from [Link]

  • NeurologyLive. (2024). Impact of Indole 3 Lactate Supplementation in Multiple Sclerosis Animal Models. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming the Role of AHR in 3-(Indol-3-YL) Lactate Signaling

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like dioxins.[1][2] However, emerging research has repositione...

Author: BenchChem Technical Support Team. Date: February 2026

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like dioxins.[1][2] However, emerging research has repositioned AHR as a crucial sensor of environmental, dietary, and microbial signals, playing a key role in immune regulation and gut homeostasis.[3][4][5] A growing body of evidence points to 3-(Indol-3-YL) lactate (ILA), a metabolite produced from tryptophan by gut microbiota, as an endogenous AHR ligand.[6][7][8]

This guide provides a rigorous, multi-faceted experimental framework for researchers seeking to confirm and characterize the signaling activity of ILA through the AHR pathway. We will move beyond simple reporter assays to build a comprehensive, self-validating case for this interaction, comparing necessary positive and negative controls to ensure specificity and scientific integrity.

The Canonical AHR Signaling Hypothesis for ILA

The central hypothesis posits that ILA, upon entering a target cell, directly binds to the cytosolic AHR complex. This complex typically includes chaperone proteins like HSP90 and AIP.[3] Ligand binding is thought to trigger a conformational change, leading to the dissociation of these chaperones and the translocation of the AHR into the nucleus.[9] Inside the nucleus, AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[9] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[9][10]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA ILA (3-(Indol-3-YL) lactate) AHR_complex AHR-HSP90-AIP (Inactive Complex) ILA->AHR_complex Binds Activated_AHR Activated AHR AHR_complex->Activated_AHR HSP90/AIP Dissociate Activated_AHR_nuc Activated AHR Activated_AHR->Activated_AHR_nuc Translocation ARNT ARNT AHR_ARNT AHR/ARNT Heterodimer ARNT->AHR_ARNT XRE XRE/DRE (DNA Promoter) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Target_Genes Initiates Activated_AHR_nuc->AHR_ARNT

Figure 1: The hypothesized canonical AHR signaling pathway activated by ILA.

Experimental Validation Framework: A Three-Tiered Approach

To rigorously validate this hypothesis, a logical progression of experiments is required. Each step is designed to answer a critical question about the pathway, with built-in controls to validate the results and rule out alternative explanations.

Tier 1: Does ILA Induce AHR-Dependent Gene Expression?

The first and most fundamental question is whether ILA can functionally activate the AHR pathway to drive the expression of its target genes. The luciferase reporter assay is the gold-standard initial test for this purpose.[11]

Causality Behind Experimental Choice: This assay provides a highly sensitive and quantitative readout directly linked to the transcriptional activity of the AHR/ARNT complex. By using a reporter gene (luciferase) under the control of multiple XREs, we can isolate and measure the specific outcome of AHR activation.

Detailed Protocol: XRE-Luciferase Reporter Assay

  • Cell Seeding: Plate a suitable cell line (e.g., human hepatoma HepG2 cells, which have robust AHR signaling) in a 96-well white, clear-bottom plate. Allow cells to attach and reach 80-90% confluency (typically 24 hours).[12]

  • Transfection: Co-transfect cells with two plasmids:

    • Reporter Plasmid: A plasmid containing the firefly luciferase gene driven by a minimal promoter fused to a tandem repeat of XRE sequences (e.g., pGL4.43[luc2P/XRE/Hygro]).

    • Control Plasmid: A plasmid constitutively expressing a different reporter, such as Renilla luciferase (e.g., pRL-TK), to normalize for transfection efficiency and cell viability.

  • Incubation: Allow 24 hours for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing the test compounds. This should include:

    • Vehicle Control (e.g., 0.1% DMSO).

    • Positive Control: A potent, well-characterized AHR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) at 10 nM.

    • ILA at a range of concentrations (e.g., 1 µM to 100 µM).

    • Specificity Control: ILA + a known AHR antagonist, such as CH-223191 (10 µM).[13]

  • Incubation: Incubate cells for 18-24 hours.[14]

  • Lysis & Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as "Fold Induction" relative to the vehicle control.[15][16]

Expected Data and Interpretation:

Treatment ConditionNormalized Luciferase Activity (Relative Light Units)Fold Induction (vs. Vehicle)Interpretation
Vehicle (0.1% DMSO)1,5001.0Baseline AHR activity is low.
TCDD (10 nM)150,000100.0Assay is responsive to a known AHR agonist.
ILA (50 µM)45,00030.0ILA significantly induces AHR-dependent transcription.
ILA (50 µM) + CH-223191 (10 µM)2,2501.5The effect of ILA is blocked by an AHR antagonist, confirming AHR-dependence.

Table 1: Representative data from an XRE-luciferase reporter assay demonstrating ILA's AHR agonist activity.

Tier 2: Does ILA Promote Direct AHR Binding to Target Gene Promoters?

While a reporter assay shows functional activation, it doesn't prove direct physical interaction. Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) is the definitive method to demonstrate that the AHR/ARNT complex physically binds to the promoter regions of endogenous target genes in response to ILA.

Causality Behind Experimental Choice: ChIP-qPCR provides direct evidence of protein-DNA interaction at specific genomic loci within the native chromatin context of the cell. This moves beyond the artificial reporter construct to confirm the mechanism at an endogenous level.

ChIP_Workflow cluster_workflow ChIP-qPCR Workflow Start 1. Treat Cells (Vehicle, ILA) Crosslink 2. Crosslink Protein-DNA (Formaldehyde) Start->Crosslink Lyse 3. Lyse Cells & Shear Chromatin (Sonication) Crosslink->Lyse IP 4. Immunoprecipitate with anti-AHR Ab Lyse->IP IgG Negative Control (non-specific IgG) Lyse->IgG Reverse 5. Reverse Crosslinks & Purify DNA IP->Reverse IgG->Reverse qPCR 6. qPCR Analysis of Target Promoters (e.g., CYP1A1) Reverse->qPCR

Figure 2: High-level workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Detailed Protocol: AHR ChIP-qPCR

  • Cell Culture and Treatment: Grow cells (e.g., MCF-7 breast cancer cells or primary human enterocytes) to ~90% confluency. Treat with vehicle or ILA (50 µM) for a short duration (e.g., 45-90 minutes) to capture the primary binding event.[10]

  • Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication. Verify fragment size on an agarose gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Save a small aliquot of the lysate as "Input" control.

    • Incubate the remaining lysate overnight at 4°C with either a specific anti-AHR antibody or a non-specific IgG as a negative control.

    • Capture the antibody-protein-DNA complexes using Protein A/G beads.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-links: Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a standard column-based method.

  • qPCR Analysis: Use the purified DNA as a template for qPCR.[17] Design primers to amplify the known XRE-containing promoter region of a target gene (e.g., CYP1A1) and a negative control region (e.g., a gene desert region).[10][18]

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Then, express this as "Fold Enrichment" over the IgG negative control.[19]

Expected Data and Interpretation:

TreatmentqPCR Target% Input (AHR IP)% Input (IgG IP)Fold Enrichment (AHR/IgG)Interpretation
VehicleCYP1A1 Promoter0.05%0.04%1.25Minimal AHR binding at baseline.
ILA (50 µM) CYP1A1 Promoter 1.50% 0.05% 30.0 ILA strongly induces AHR binding to the target promoter.
ILA (50 µM)Negative Control Region0.06%0.05%1.20Binding is specific to the target promoter region.

Table 2: Representative ChIP-qPCR data showing ILA-induced recruitment of AHR to the CYP1A1 gene promoter.

Tier 3: Is the ILA-Mediated Effect Truly AHR-Specific?

The final and most critical step is to demonstrate that the observed effects of ILA are ablated when AHR is absent. This provides the most compelling evidence for AHR's central role and rules out off-target effects. This is best achieved through genetic knockout or knockdown approaches.

Causality Behind Experimental Choice: Comparing the response to ILA in a wild-type system versus an AHR-deficient system is the ultimate control. If ILA's activity is dependent on AHR, its effects should be significantly diminished or completely absent in the AHR-knockout model. This directly tests for necessity. Several AHR knockout models have been developed that show developmental defects or altered physiological processes, confirming the receptor's importance.[20][21]

Comparison of Methodologies:

MethodPrincipleProsCons
AHR Knockout (KO) Cell Line CRISPR/Cas9 or other gene editing tools are used to create a cell line that does not express AHR.[22]Provides a complete and permanent loss of function; clean genetic background.Can be time-consuming to generate; potential for off-target edits.
siRNA/shRNA Knockdown Small interfering RNAs or short hairpin RNAs are used to target AHR mRNA for degradation, transiently reducing protein expression.Rapid and relatively inexpensive; allows for transient and tunable knockdown.Knockdown is often incomplete; potential for off-target effects; requires new transfection for each experiment.
AHR Knockout Mouse Model An in vivo model where the Ahr gene has been deleted.[4][23]Allows for studying the effect in a whole organism context, assessing physiological outcomes.Expensive; complex systemic effects can confound interpretation.[24][25]

Experimental Approach: Comparative Gene Expression in WT vs. AHR-KO Cells

  • Model System: Utilize both wild-type (WT) and AHR-knockout (AHR-KO) cells of the same background.

  • Treatment: Treat both cell lines with Vehicle and ILA (50 µM) for 6-24 hours.

  • Analysis: Isolate total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of canonical AHR target genes like CYP1A1 and AHRR.

  • Data Interpretation: In WT cells, ILA should robustly induce CYP1A1 and AHRR expression. In AHR-KO cells, this induction should be completely abolished.[22] This result demonstrates that AHR is necessary for the transcriptional response to ILA.

It is important to note that some studies suggest ILA can act independently of AHR in certain contexts, for example, by inhibiting STAT3 phosphorylation in colorectal cancer cells.[26] Therefore, comparing results in WT and AHR-KO models is crucial for dissecting the specific signaling pathway under investigation.

Conclusion

References

  • Meng, D., et al. (2020). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine. Pediatric Research. Available at: [Link]

  • Li, Y., et al. (2024). Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Al-Dhfyan, A., et al. (2022). Insight into the physiological and pathological roles of the aryl hydrocarbon receptor pathway in glucose homeostasis, insulin resistance, and diabetes development. Cells. Available at: [Link]

  • Jeong, Y., et al. (2025). Activation of aryl hydrocarbon receptor signaling by indole-3-lactic acid from Bacillus velezensis DS2 reinforces gut mucosal immunity and attenuates inflammaging in aged mice. Microbiome. Available at: [Link]

  • Kadowaki, T., et al. (2018). Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation. Frontiers in Immunology. Available at: [Link]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Creative Biolabs. Available at: [Link]

  • Singh, N. P., et al. (2011). Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis. PLOS One. Available at: [Link]

  • Safe, S., et al. (2023). Aryl Hydrocarbon Receptor (AhR) Signaling in Colonic Cells and Tumors. International Journal of Molecular Sciences. Available at: [Link]

  • Zhu, J., et al. (2024). Indole‐3‐Lactic Acid Inhibits Doxorubicin‐Induced Ferroptosis Through Activating Aryl Hydrocarbon Receptor/Nrf2 Signalling Pathway. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Quintana, F. J., et al. (2012). Regulation of the immune response by the aryl hydrocarbon receptor. Immunological Reviews. Available at: [Link]

  • Wei, Y., et al. (2025). Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor. Life Sciences. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Denison, M. S., et al. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. Available at: [Link]

  • Wei, Y., et al. (2025). Indole-3-lactic acid derived from tryptophan metabolism promotes trophoblast migration and invasion by activating the AhR/VCAN pathway. ResearchGate. Available at: [Link]

  • PURACYP. (n.d.). Technical Manual for Human AhR activation in 384-Well Format Assay. PURACYP. Available at: [Link]

  • PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. PURACYP. Available at: [Link]

  • Zhang, H., et al. (2025). Lactobacillus gasseri LGV03-derived indole-3-lactic acid ameliorates immune response by activating aryl hydrocarbon receptor. International Immunopharmacology. Available at: [Link]

  • Cheng, A. C., et al. (2015). Effects of indole-3-lactic acid (ILA) on the aryl hydrocarbon receptor (AhR) in PC12 cells. ResearchGate. Available at: [Link]

  • Vacher, C. M., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open. Available at: [Link]

  • Flaveny, C. A., et al. (2015). ChIP–qPCR of a AHR-only regions and b AHRR-only regions selected from ChIP-Seq analysis. ResearchGate. Available at: [Link]

  • St-Jean, M., et al. (2025). Generation and validation of an aryl hydrocarbon receptor knockout human embryonic stem cell line. bioRxiv. Available at: [Link]

  • Lo, R. & Matthews, J. (2012). High-Resolution Genome-wide Mapping of AHR and ARNT Binding Sites by ChIP-Seq. Toxicological Sciences. Available at: [Link]

  • Meng, D., et al. (2020). Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine. ResearchGate. Available at: [Link]

  • QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. Available at: [Link]

  • Wikipedia. (n.d.). Aryl hydrocarbon receptor. Wikipedia. Available at: [Link]

  • Huang, S., et al. (2023). Effect of aryl hydrocarbon receptor (AhR) knockout on clinical and pathological manifestations of experimental autoimmune uveitis. ResearchGate. Available at: [Link]

  • Flaveny, C. A., et al. (2015). Genome-wide mapping and analysis of aryl hydrocarbon receptor (AHR)- and aryl hydrocarbon receptor repressor (AHRR)-binding sites in human breast cancer cells. Nucleic Acids Research. Available at: [Link]

  • Zhang, J., et al. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Moyer, B. S., et al. (2023). Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling. eLife. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Indol-3-YL) Lactate for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-(Indol-3-YL) lactate, a metabolite of tryptophan frequently utilized in biomedical research.[1][2][3] As researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(Indol-3-YL) lactate, a metabolite of tryptophan frequently utilized in biomedical research.[1][2][3] As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that our work is conducted with the utmost regard for safety and environmental stewardship. This document moves beyond a simple checklist, offering a framework for decision-making rooted in scientific principles and regulatory compliance.

Understanding 3-(Indol-3-YL) Lactate: A Profile

3-(Indol-3-YL) lactate, also known as indole-3-lactic acid (ILA), is an organic compound that plays a role in various biological processes.[4] While it is a valuable reagent in many experimental settings, a thorough understanding of its properties is the foundation of its safe handling and disposal.[5]

Key Properties of 3-(Indol-3-YL) Lactate

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [4]
Appearance Light cream or white powder/solid[6][7]
Melting Point 145 - 147 °C[7]
Solubility Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[7][8][7][8]
Stability Stable under normal conditions.[6][7][6][7]

Hazard Assessment and Safety Precautions

According to available Safety Data Sheets (SDS), 3-(Indol-3-YL) lactate is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6][7] However, it is crucial to treat all laboratory chemicals with a degree of caution. The toxicological properties of this compound have not been fully investigated.[7]

Primary Hazards:

  • Combustibility: This compound is a combustible solid. While it may be difficult to ignite, it can burn. Dust clouds may form an explosive mixture with air.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in ignition.[6][7]

  • Irritation: Although not classified as an irritant, direct contact with the eyes may cause transient discomfort, and prolonged skin contact should be avoided as a matter of good hygiene.[6] Some sources suggest it can cause skin and serious eye irritation.[9] Inhalation of dust should be minimized.[6]

Personal Protective Equipment (PPE):

In accordance with good industrial hygiene and safety practices, the following PPE should be worn when handling 3-(Indol-3-YL) lactate:[7]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is sufficient for most applications.

  • Respiratory Protection: If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator with a particle filter.[7]

Spill Management Protocol

In the event of a small spill of solid 3-(Indol-3-YL) lactate, follow these steps:

  • Evacuate and Ventilate: If a significant amount of dust is generated, clear the immediate area. Ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the proper personal protective equipment.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid actions that could generate dust.[7]

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the collected material and any contaminated cleaning supplies according to the procedures outlined in the following section.

Step-by-Step Disposal Procedures

The disposal of 3-(Indol-3-YL) lactate must always be in accordance with local, state, and federal regulations.[6] The following is a general guide to assist in this process.

Step 1: Waste Characterization

The first and most critical step is to determine if the 3-(Indol-3-YL) lactate waste is contaminated with any other substances.

  • Uncontaminated Waste: This consists of pure, unused 3-(Indol-3-YL) lactate or material that has not been mixed with any other chemicals.

  • Contaminated Waste: This includes 3-(Indol-3-YL) lactate that has been mixed with solvents, other reagents, or biological materials.

Step 2: Segregation of Waste

Proper segregation is essential for safe and compliant disposal.

  • Keep uncontaminated 3-(Indol-3-YL) lactate waste separate from other chemical waste streams.

  • If contaminated, the waste must be segregated based on the nature of the contaminant. For example, do not mix it with incompatible materials like strong oxidizing agents.[6][7]

Step 3: Containerization and Labeling

  • Container: Use a clearly labeled, sealable, and chemically compatible container for waste collection.

  • Labeling: The label should clearly state "Waste 3-(Indol-3-YL) lactate" and include the date of accumulation. If contaminated, list all components of the mixture.

Step 4: Disposal Pathway

The appropriate disposal pathway depends on the waste characterization.

  • Uncontaminated 3-(Indol-3-YL) Lactate:

    • While not classified as hazardous by OSHA, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office for their specific procedures for non-hazardous chemical waste.

    • Do not dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your EHS office.[6][7]

    • Your EHS office may advise on collection for disposal via a licensed chemical waste contractor.

  • Contaminated 3-(Indol-3-YL) Lactate:

    • The disposal of contaminated waste is dictated by the most hazardous component of the mixture.

    • For example, if 3-(Indol-3-YL) lactate is dissolved in a flammable solvent, it must be treated as flammable waste.

    • Consult the SDS for all components of the waste mixture to determine the appropriate waste stream.

    • Follow your institution's hazardous waste disposal procedures, which will involve collection by the EHS office for disposal by a licensed contractor.

Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies. Deface the label before disposal.

Regulatory Framework and Institutional Compliance

All laboratory activities, including chemical disposal, are governed by a hierarchy of regulations.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[10][11][12][13] Your institution's CHP is the primary document outlining specific safety and disposal procedures.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[14][15] It is the generator's responsibility to determine if their waste is hazardous.[14][15]

  • Local and State Regulations: These regulations are often more stringent than federal laws. Always adhere to the specific requirements of your jurisdiction.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Indol-3-YL) lactate.

start Start: 3-(Indol-3-YL) Lactate Waste characterize Step 1: Characterize Waste start->characterize is_contaminated Is it contaminated with other substances? characterize->is_contaminated uncontaminated_path Uncontaminated Waste is_contaminated->uncontaminated_path No contaminated_path Contaminated Waste is_contaminated->contaminated_path Yes consult_ehs Consult Institutional EHS Office for non-hazardous chemical disposal protocol uncontaminated_path->consult_ehs identify_contaminant Identify Hazardous Contaminant(s) contaminated_path->identify_contaminant end_uncontaminated Dispose per EHS guidance consult_ehs->end_uncontaminated follow_hazardous_protocol Follow Institutional Protocol for the specific hazardous waste stream identify_contaminant->follow_hazardous_protocol end_contaminated Dispose as Hazardous Waste follow_hazardous_protocol->end_contaminated

Caption: Decision workflow for the disposal of 3-(Indol-3-YL) lactate.

References

  • 29 CFR 1910.
  • DL-Indole-3-lactic acid - Safety D
  • Indole-3-lactic Acid - Product Inform
  • Laboratory Safety Guidance.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • The OSHA Labor
  • DL-Indole-3-lactic acid - Safety D
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Indole-3-lactic acid SDS, 1821-52-9 Safety D
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • DL-Indole-3-lactic acid. GoldBio.
  • Indole-3-lactic acid | C11H11NO3 | CID 92904.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Hazardous Waste. UW-Milwaukee.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • SAFETY D
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • SAFETY D
  • SAFETY DATA SHEET - Lauryl Lact
  • 3-(Indol-3-YL)
  • The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis.
  • Bacterial indole-3-lactic acid affects epithelium-macrophage crosstalk to regul
  • 3-(Indol-3-YL) lactate | C11H11NO3 | CID 676157.
  • Safety Data Sheet: Indole-3-propionic acid. Carl ROTH.
  • Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Derm
  • Indole-3-lactic Acid. Cayman Chemical.
  • Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. U.S. Environmental Protection Agency (EPA).

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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